(1R)-cis-imiprothrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
173240-50-1 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3/t12-,14-/m0/s1 |
InChI Key |
VPRAQYXPZIFIOH-JSGCOSHPSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |
Other CAS No. |
173240-50-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1R)-cis-Imiprothrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-cis-Imiprothrin is a synthetic pyrethroid insecticide known for its rapid knockdown activity against various insect pests. As a member of the pyrethroid class, it functions as a potent neurotoxin in insects by targeting voltage-gated sodium channels. The stereochemistry of imiprothrin is crucial for its insecticidal efficacy, with the (1R)-cis isomer exhibiting significant biological activity. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the requisite precursors, experimental methodologies, and relevant chemical transformations.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the preparation of two key precursors, followed by their esterification to yield the final product. The core structure of this compound is an ester formed from:
-
(+)-cis-Chrysanthemic acid : The carboxylic acid component, which provides the characteristic cyclopropane ring and stereochemistry essential for insecticidal activity.
-
(2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol : The alcohol component, which contributes to the molecule's overall structure and properties.
The general synthetic approach can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Precursor Synthesis
(+)-cis-Chrysanthemic Acid
(+)-cis-Chrysanthemic acid is a chiral carboxylic acid that forms the backbone of many pyrethroid insecticides.[1] Industrial synthesis typically produces a mixture of cis and trans isomers, which then require separation.[2] The desired (+)-cis enantiomer is then obtained through chiral resolution.
Experimental Protocol: Separation of cis- and trans-Chrysanthemic Acid
A common industrial method to enrich the trans-isomer involves selective hydrolysis of a mixture of alkyl chrysanthemates.[1] To obtain the cis-isomer, fractional distillation of the esters or crystallization of the free acids can be employed. A patented process describes the separation of cis-chrysanthemic acid from a mixture with its iso-cis isomer by selective conversion of the latter into a lactone, followed by separation.[3]
Experimental Protocol: Enantiomeric Resolution of (±)-cis-Chrysanthemic Acid
The resolution of the racemic (±)-cis-chrysanthemic acid can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. Gas chromatography can be used to separate and determine the optical isomers of chrysanthemic acid after derivatization with a chiral alcohol like l-menthol.[4]
Table 1: Properties of Chrysanthemic Acid Isomers
| Isomer | CAS Number | Stereochemistry |
| (+)-trans-Chrysanthemic acid | 4638-92-0 | (1R,3R) |
| (-)-trans-Chrysanthemic acid | 2259-14-5 | (1S,3S) |
| (+)-cis-Chrysanthemic acid | 26771-11-9 | (1R,3S) |
| (-)-cis-Chrysanthemic acid | 26771-06-2 | (1S,3R) |
(2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol
This alcohol precursor is synthesized in a two-step process starting from hydantoin.
Step 1: Synthesis of 3-Propargylhydantoin
The first step involves the N-alkylation of hydantoin with propargyl bromide.
Caption: Synthesis of 3-Propargylhydantoin.
Experimental Protocol: Synthesis of 3-Propargylhydantoin
While a specific protocol for this reaction was not found in the reviewed literature, a general procedure for N-alkylation of hydantoins can be adapted. Typically, the reaction involves dissolving hydantoin in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of a base (e.g., potassium carbonate) to deprotonate the nitrogen atom. Propargyl bromide is then added, and the reaction mixture is stirred, likely at an elevated temperature, until the reaction is complete. The product is then isolated by extraction and purified by crystallization or chromatography.
Step 2: Synthesis of (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol
The second step is the hydroxymethylation of 3-propargylhydantoin using formaldehyde.
Caption: Synthesis of the alcohol precursor.
Experimental Protocol: Synthesis of (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol
Final Synthesis of this compound
The final step in the synthesis of this compound is the esterification of (+)-cis-chrysanthemic acid with (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol. To facilitate the reaction, the carboxylic acid is typically activated, for example, by converting it to the corresponding acid chloride.
Experimental Workflow: Esterification
Caption: Final esterification to yield this compound.
Experimental Protocol: Synthesis of this compound
A patent describes a general procedure for the preparation of imiprothrin isomers.[5] Based on this, a likely protocol for the synthesis of the (1R)-cis isomer is as follows:
-
Activation of the Carboxylic Acid : (+)-cis-Chrysanthemic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form (+)-cis-chrysanthemoyl chloride. This reaction is typically carried out in an inert solvent.
-
Esterification : The resulting (+)-cis-chrysanthemoyl chloride is then reacted with (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol in a suitable solvent, such as toluene. An acid scavenger, like pyridine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out at a temperature between 40°C and 110°C.
-
Work-up and Purification : After the reaction is complete, the mixture is washed to remove unreacted starting materials and byproducts. The final product, this compound, is then purified, for example, by column chromatography.
Table 2: Quantitative Data for a Representative Pyrethroid Synthesis (Permethrin)
While specific quantitative data for this compound synthesis is not publicly available, the following data for a similar pyrethroid, permethrin, can provide an indication of typical yields and conditions.[6]
| Step | Reactants | Solvent | Temperature | Time | Yield |
| Esterification | 3-Phenoxybenzyl alcohol, Dichlorovinyl acid chloride | Toluene | 45-50°C | 30 min | >95% |
Conclusion
The synthesis of this compound is a challenging but well-defined process that relies on the stereoselective preparation of its key precursors. The synthesis of (+)-cis-chrysanthemic acid requires careful separation of isomers and enantiomeric resolution. The preparation of the alcohol moiety, (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol, involves a two-step sequence of N-alkylation and hydroxymethylation. The final esterification step, likely proceeding through the acid chloride, couples these two precursors to yield the target insecticide. While the overall pathway is established, the optimization of each step, particularly the stereoselective synthesis and purification of the precursors, is critical for achieving high yields and purity of the final active ingredient. Further research into more efficient and stereoselective synthetic routes could be beneficial for the large-scale production of this important insecticide.
References
- 1. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 2. EP0165070B1 - Method for racemization of chrysanthemic acid or its ester - Google Patents [patents.google.com]
- 3. US3989654A - Process for preparing cis-chrysanthemic acid - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]
- 6. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Presumed Mechanism of Action of (1R)-cis-Imiprothrin on Insect Sodium Channels
Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative studies on the direct interaction of (1R)-cis-imiprothrin with insect voltage-gated sodium channels. Imiprothrin is classified as a Type I synthetic pyrethroid insecticide.[1] Therefore, this guide extrapolates its mechanism of action based on the well-established principles of Type I pyrethroid interactions with these channels. The quantitative data and experimental protocols presented herein are derived from studies on other representative pyrethroid insecticides and serve as illustrative examples of the expected effects of this compound.
Executive Summary
This compound is a synthetic pyrethroid insecticide presumed to exert its neurotoxic effects on insects by targeting the voltage-gated sodium channels (VGSCs) in their nervous systems. This guide provides a detailed technical overview of the putative mechanism of action, drawing parallels from extensive research on other pyrethroids. The primary action of these insecticides is to modify the gating kinetics of insect sodium channels, causing them to remain open for an extended period. This disruption of normal nerve function leads to hyperexcitation, paralysis, and eventual death of the insect. This document outlines the molecular interactions, physiological consequences, and the experimental methodologies used to investigate these phenomena, tailored for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action: Prolonged Channel Opening
The fundamental mechanism of action for pyrethroid insecticides is the disruption of the normal gating of voltage-gated sodium channels.[2][3] These channels are integral membrane proteins responsible for the rising phase of the action potential in neurons.[2] In response to a nerve impulse (depolarization), the channels open, allowing an influx of sodium ions. They then quickly inactivate and close to terminate the signal.
Pyrethroids, including presumably this compound, bind to the sodium channel and inhibit its transition from the open state to the closed/inactivated state.[3] This results in a prolonged influx of sodium ions, which manifests as a slowly decaying "tail current" in voltage-clamp experiments.[4] This persistent depolarization leads to repetitive firing of the neuron, causing the characteristic signs of pyrethroid poisoning in insects: initial hyperexcitability and tremors, followed by paralysis and death.[3]
The Molecular Target: Insect Voltage-Gated Sodium Channels
Insect VGSCs are large transmembrane proteins composed of a single alpha subunit organized into four homologous domains (I-IV). Each domain contains six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain, while the S5 and S6 segments from all four domains line the ion-conducting pore.[5]
Putative Binding Sites for Pyrethroids
Computational modeling and mutagenesis studies have led to the proposal of two putative pyrethroid binding sites on the insect sodium channel, designated PyR1 and PyR2.[2] It is hypothesized that the simultaneous binding of pyrethroid molecules to these sites is necessary for the potent insecticidal effect of locking the channel in an open state.
-
PyR1 (Site 1): Located at the interface of domains II and III, involving the IIS4-S5 linker, IIS5, and IIIS6 helices.
-
PyR2 (Site 2): Situated at the interface of domains I and II.
Mutations in the amino acid residues within or near these proposed binding sites are a primary mechanism of knockdown resistance (kdr) in insects, which reduces the sensitivity of the sodium channel to pyrethroids.[2]
State-Dependent Interaction
A key feature of many pyrethroids is their state-dependent interaction with the sodium channel, showing a higher affinity for the open state of the channel.[6] This "use-dependent" modification means that the effect of the insecticide is enhanced with repeated nerve firing, as this increases the probability of the channels being in the open conformation, making the binding site more accessible.[6][7]
Quantitative Analysis of Pyrethroid Effects on Sodium Channel Gating
While specific data for this compound is unavailable, the following tables summarize the types of quantitative effects observed with other pyrethroids on insect sodium channels, which are expected to be similar for imiprothrin.
Table 1: Illustrative Effects of Type I Pyrethroids on Sodium Channel Kinetics
| Parameter | Effect of Type I Pyrethroid | Typical Quantitative Change (Example) |
| Tail Current Decay | Markedly slowed | Increase in decay time constant (τ) from <1 ms to tens or hundreds of ms. |
| Voltage Dependence of Activation | Minimal to no shift | < 5 mV shift in the half-activation voltage (V1/2). |
| Voltage Dependence of Inactivation | Minimal to no shift | < 5 mV shift in the half-inactivation voltage (V1/2). |
| Peak Sodium Current | May be reduced with repetitive stimulation | 10-40% reduction in peak current amplitude after a train of depolarizing pulses.[8] |
Table 2: Example Dose-Response Relationship for a Pyrethroid
| Pyrethroid (Example) | Insect Sodium Channel | EC50 (Concentration for 50% maximal effect) |
| Deltamethrin | Drosophila melanogaster Para/TipE | ~1 nM |
| Permethrin | Honeybee Antennal Lobe Neurons | ~10 µM |
Note: EC50 values can vary significantly depending on the specific pyrethroid, the insect species, the tissue preparation, and the experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of pyrethroids on insect sodium channels.
Heterologous Expression of Insect Sodium Channels in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC)
This is a common in vitro system to study the function of ion channels in a controlled environment.
-
Preparation of cRNA: The cDNA encoding the insect sodium channel alpha subunit (e.g., from Drosophila melanogaster or Blattella germanica) and any necessary auxiliary subunits (like TipE) are subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. A nanoliter volume of the cRNA solution is injected into each oocyte.
-
Incubation: The injected oocytes are incubated for 2-5 days to allow for the expression of the sodium channels in the oocyte membrane.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a desired level.
-
The oocyte is held at a negative holding potential (e.g., -100 mV).
-
A series of voltage steps are applied to elicit sodium currents.
-
The pyrethroid compound is then added to the external solution, and the changes in the sodium current (e.g., the appearance of a tail current) are recorded and analyzed.
-
Patch-Clamp Electrophysiology on Cultured Insect Neurons
This technique allows for the recording of ion channel activity from a small patch of the cell membrane or the whole cell.
-
Neuron Culture: Neurons are dissected from the desired insect tissue (e.g., central nervous system of a cockroach or mosquito) and cultured in a suitable medium.
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an internal solution that mimics the intracellular fluid.
-
Seal Formation: The micropipette is brought into contact with the membrane of a cultured neuron, and gentle suction is applied to form a high-resistance "giga-seal."
-
Recording Configurations:
-
Whole-Cell: The membrane patch under the pipette is ruptured, allowing for the recording of currents from the entire cell.
-
Cell-Attached: The membrane patch remains intact, allowing for the recording of single-channel currents.
-
-
Data Acquisition: The neuron is voltage-clamped, and currents are recorded before and after the application of the pyrethroid to the external solution. This allows for the detailed analysis of changes in channel kinetics.
Visualizations
Signaling Pathway of Pyrethroid Action
Caption: Presumed signaling pathway of this compound on insect sodium channels.
Experimental Workflow for Characterizing Pyrethroid Effects
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of (1R)-cis-Imiprothrin in Non-Target Organisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-cis-imiprothrin is a synthetic pyrethroid insecticide, a component of the broader imiprothrin mixture, valued for its rapid knockdown effect on household insects.[1] As with all pesticides, a thorough understanding of its toxicological impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound in various non-target organisms, including mammals, birds, fish, aquatic invertebrates, and beneficial insects. It summarizes key quantitative toxicity data, outlines detailed experimental protocols based on international guidelines, and presents visual representations of the toxicological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
Imiprothrin is a Type I synthetic pyrethroid insecticide, meaning it lacks an alpha-cyano group in its structure. It is a mixture of the (1R)-cis- and (1R)-trans-isomers, typically in a 20:80 ratio respectively.[2] This guide focuses on the toxicological properties of the (1R)-cis-isomer, which contributes to the overall toxicity of the technical-grade product. The primary mode of action for pyrethroids, including imiprothrin, is the disruption of nerve function by interacting with voltage-gated sodium channels.[2] While highly effective against target pests like cockroaches, ants, and spiders, the potential for adverse effects in non-target species necessitates a thorough evaluation.[1]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound in various non-target organisms. These values are essential for comparative analysis and risk assessment.
Table 1: Mammalian Toxicity of this compound
| Species | Exposure Route | Endpoint | Value | Reference |
| Rat (female) | Oral | LD50 | 900 mg/kg | [3] |
| Rat (male) | Oral | LD50 | 1800 mg/kg | [3] |
| Rat | Dermal | LD50 | >2000 mg/kg | [3] |
| Rat | Inhalation (28-day) | NOAEL | 22.0 mg/m³ | US EPA |
| Rat | Subchronic Oral (diet) | NOAEL | 100 ppm | US EPA |
| Dog | Chronic Oral (1-year) | NOAEL | Comparable to rat studies | [4] |
Table 2: Avian Toxicity of this compound
| Species | Exposure Route | Endpoint | Value | Reference |
| Bobwhite Quail (Colinus virginianus) | Oral | LD50 | >2000 mg/kg | [5] |
| Mallard Duck (Anas platyrhynchos) | Dietary | LC50 | >5620 ppm | US EPA |
| Bobwhite Quail (Colinus virginianus) | Dietary | LC50 | >5620 ppm | US EPA |
Table 3: Aquatic Toxicity of this compound
| Species | Endpoint | Value | Exposure Duration | Reference |
| Guppy (Poecilia reticulata) | LC50 | 225.95 µg/L | 96 hours | |
| Daphnia magna (Water Flea) | EC50 | 0.051 mg/L (51 µg/L) | 48 hours |
Table 4: Non-Target Insect Toxicity of this compound
| Species | Exposure Route | Endpoint | Value | Reference |
| Honeybee (Apis mellifera) | Contact | LD50 | High Toxicity (Specific value not provided in search results) | [2] |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Mammalian Acute Oral Toxicity (Based on OECD Guideline 423)
-
Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Conventional laboratory diets and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Procedure: A sequential testing procedure is employed, starting with a dose expected to be moderately toxic. The subsequent dosing of animals depends on the outcome of the previous animal. This method aims to minimize the number of animals used while still providing sufficient information on the acute toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and respiratory, circulatory, autonomic, and central nervous system effects), and changes in body weight for at least 14 days.
-
Endpoint: The primary endpoint is the acute oral lethal dose 50 (LD50), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Avian Acute Oral Toxicity (Based on OECD Guideline 223)
-
Test Species: A commonly used species for this test is the Bobwhite quail (Colinus virginianus).[5]
-
Test Animals: Young, healthy birds are selected and acclimated to the test conditions.
-
Dose Administration: The test substance is administered as a single oral dose by gavage.[6] Birds are fasted prior to dosing to ensure uniform absorption.[6]
-
Procedure: The test can be conducted as a limit test to determine if the LD50 is above a certain concentration (e.g., 2000 mg/kg body weight), or as a dose-response study with multiple dose levels to determine the LD50.[6]
-
Observations: Birds are observed for mortality and signs of toxicity for at least 14 days. Body weight and food consumption are also monitored.
-
Endpoint: The acute oral LD50 is determined.
Fish Acute Toxicity (Based on OECD Guideline 203)
-
Test Species: A variety of fish species can be used, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio). The selection depends on the regulatory requirements.[7]
-
Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[8] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.
-
Procedure: A range of concentrations of the test substance is prepared. A control group is maintained in water without the test substance.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.
-
Endpoint: The median lethal concentration (LC50) at 96 hours is calculated, which is the concentration of the substance that is lethal to 50% of the test fish.[8]
Aquatic Invertebrate Acute Immobilisation (Based on OECD Guideline 202)
-
Test Species: Daphnia magna is a commonly used freshwater invertebrate for this test.[9]
-
Test Conditions: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[9] The test is conducted in a static system.
-
Procedure: A control group is maintained in the test medium without the substance.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[9]
-
Endpoint: The median effective concentration (EC50) at 48 hours is determined, which is the concentration that immobilizes 50% of the daphnids.[9]
Honeybee Acute Contact and Oral Toxicity (Based on OECD Guidelines 214 & 213)
-
Test Species: Adult worker honeybees (Apis mellifera) are used.
-
Contact Toxicity (OECD 214):
-
Oral Toxicity (OECD 213):
-
Endpoint: The acute contact and oral LD50 values are determined, expressed as the mass of the test substance per bee (µ g/bee ).[3]
Mandatory Visualizations
Signaling Pathway: Pyrethroid Mode of Action
Caption: Mode of action of this compound on a neuron's voltage-gated sodium channel.
Experimental Workflow: Fish Acute Toxicity Test (OECD 203)
Caption: Workflow for a fish acute toxicity test based on OECD Guideline 203.
Logical Relationship: Tiered Approach for Honeybee Risk Assessment
Caption: Tiered approach for assessing the risk of pesticides to honeybees.
Discussion
The available data indicates that this compound exhibits a range of toxicity to non-target organisms. In mammals, it has low to moderate acute oral toxicity and low dermal toxicity.[3] For birds, the acute oral toxicity appears to be low, and the dietary toxicity is also low.[5] However, this compound is highly toxic to aquatic organisms, with low microgram per liter concentrations causing adverse effects in both fish and invertebrates. This is a common characteristic of pyrethroid insecticides. The high toxicity to honeybees also highlights the potential risk to pollinators.[2]
The provided experimental protocols, based on OECD guidelines, represent the standard for regulatory toxicology. Adherence to these detailed methodologies ensures the generation of high-quality, reproducible data that can be used for robust risk assessments.
The mode of action, typical of pyrethroids, involves the disruption of sodium channels in the nervous system. This mechanism is broadly conserved across invertebrates, explaining the high toxicity to insects and aquatic invertebrates.
Conclusion
The toxicological profile of this compound in non-target organisms is multifaceted. While it demonstrates a degree of safety for mammals and birds under acute exposure scenarios, its high toxicity to aquatic life and honeybees is a significant concern. A comprehensive risk assessment must consider the potential for exposure of these sensitive non-target populations. The data and protocols presented in this guide provide a foundational resource for researchers and professionals involved in the evaluation and development of insecticides, emphasizing the importance of a thorough understanding of their environmental toxicology. Further research focusing on chronic and sub-lethal effects in a wider range of non-target species would contribute to a more complete understanding of the environmental impact of this compound.
References
- 1. Imiprothrin - Wikipedia [en.wikipedia.org]
- 2. Imiprothrin (Ref: S 41311) [sitem.herts.ac.uk]
- 3. Imiprothrin | C17H22N2O4 | CID 123622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. content.fera.co.uk [content.fera.co.uk]
- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. fera.co.uk [fera.co.uk]
(1R)-cis-imiprothrin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1R)-cis-imiprothrin, a synthetic pyrethroid insecticide. The document details its chemical properties, insecticidal activity, metabolic fate, and analytical methodologies, compiled to support research and development activities.
Core Chemical Data
This compound is one of the stereoisomers of imiprothrin. Its fundamental chemical identifiers are summarized below.
| Parameter | Value | Reference |
| CAS Number | 173240-50-1 | [1] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |
| IUPAC Name | [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate |
Quantitative Data Summary
The following tables present key quantitative data regarding the biological activity and environmental fate of imiprothrin isomers.
Table 1: Insecticidal Activity of Imiprothrin
| Parameter | Species | Value | Conditions | Reference |
| Knock-down | German Cockroach | 100% in <40 s | 0.4% aerosol application | [3] |
| Mortality | German Cockroach | 40% after 48 h | 0.4% aerosol at 180 mg a.i./m² | [3] |
Table 2: Environmental Fate of Imiprothrin Isomers in Soil
| Isomer | Soil Type | Half-life (days) | Reference |
| This compound | Sandy Loam (California) | 3.3 | [1][4][5] |
| This compound | Sandy Loam (Mississippi) | 12.5 | [1][4][5] |
| (1R)-trans-imiprothrin | Sandy Loam (California) | 1.6 | [1][4][5] |
| (1R)-trans-imiprothrin | Sandy Loam (Mississippi) | 2.5 | [1][4][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the chiral acid component, (1R,3S)-cis-chrysanthemic acid, followed by its esterification with the alcohol moiety.
Step 1: Synthesis of (1R,3S)-cis-Chrysanthemic Acid
Several methods for the enantioselective synthesis of (1R,3S)-cis-chrysanthemic acid have been reported. One approach involves the microbiological reduction of 2,2,5,5-tetramethyl-1,4-cyclohexanedione.[6] Another synthetic route starts from (R,R)-tartaric acid.[5] A common industrial precursor is the ethyl ester of chrysanthemic acid.[7]
Step 2: Esterification
The final step is the esterification of (1R,3S)-cis-chrysanthemic acid with N-(hydroxymethyl)-1-(prop-2-ynyl)imidazolidine-2,5-dione. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with the alcohol.
Analytical Method for Imiprothrin Quantification
A validated High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous quantification of imiprothrin and deltamethrin in insecticide spray formulations.[8][9]
-
Instrumentation: HPLC system with UV detection.
-
Column: Intersil ODS (4.6 x 250 mm, 5 µm particle size).[8][9]
Aerobic Soil Metabolism Study
The degradation of imiprothrin in soil can be investigated using radiolabeled compounds.
-
Soil Preparation: Use sieved (2-mm) sandy loam soils. Maintain soil moisture at a specified level (e.g., 75% of 1/3 bar moisture).
-
Application: Apply a solution of ¹⁴C-labeled this compound to the soil samples.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C). Trap evolving ¹⁴CO₂ and volatile organic compounds.
-
Sampling and Extraction: At various time intervals, extract soil samples with an appropriate solvent system (e.g., acetonitrile/water).
-
Analysis: Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its metabolites. Total radioactivity in soil, extracts, and traps can be determined by Liquid Scintillation Counting (LSC).
Signaling and Metabolic Pathways
Mode of Action: Voltage-Gated Sodium Channel Modulation
Like other pyrethroid insecticides, imiprothrin exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects.
Caption: Mode of action of this compound on insect voltage-gated sodium channels.
Metabolic Pathway of Imiprothrin in Soil
In aerobic soil environments, imiprothrin undergoes degradation primarily through ester hydrolysis.
Caption: Proposed metabolic pathway of this compound in aerobic soil.
Experimental Workflow
Workflow for Insecticidal Activity Bioassay
A generalized workflow for determining the insecticidal efficacy of this compound is presented below.
Caption: Generalized workflow for assessing the insecticidal activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imiprothrin | C17H22N2O4 | CID 123622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (IR)-(+)-cis-chrysanthemic acid - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation [agris.fao.org]
In-Vitro Efficacy of (1R)-cis-Imiprothrin: A Technical Overview and Methodological Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the preliminary in-vitro studies of (1R)-cis-imiprothrin efficacy. It is important to note that publicly available, peer-reviewed literature containing specific quantitative in-vitro efficacy data (e.g., IC50, EC50 values) for the isolated this compound isomer is limited. Therefore, this document provides a comprehensive overview based on the broader class of pyrethroid insecticides, including imiprothrin as a mixture of isomers, and extrapolates a methodological framework for its in-vitro assessment.
Introduction to this compound and Pyrethroid Insecticides
Imiprothrin is a synthetic pyrethroid insecticide known for its rapid knockdown activity against various insects. It exists as a mixture of stereoisomers, including the (1R)-cis and (1R)-trans forms. The stereochemistry of pyrethroids is crucial, as different isomers can exhibit significantly different biological activities. Pyrethroids, in general, are neurotoxicants that act on the insect nervous system.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary target of pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in neurons.[1][2] These channels are essential for the initiation and propagation of action potentials. Pyrethroids bind to the VGSC and modify its gating properties, leading to prolonged channel opening and a persistent influx of sodium ions.[1][3][4] This disruption of normal nerve function results in hyperexcitation of the nervous system, leading to paralysis and eventual death of the insect.
The action of pyrethroids on the VGSC is state-dependent, meaning they preferentially bind to the open state of the channel.[1] This leads to a slowing of both the activation and inactivation kinetics of the sodium current. The sustained depolarization of the neuronal membrane causes repetitive firing of action potentials, which is the underlying cause of the insecticidal effect.
Figure 1: Simplified signaling pathway of pyrethroid action on neuronal voltage-gated sodium channels.
Importance of Stereoisomerism in Pyrethroid Efficacy
The insecticidal activity of pyrethroids is highly dependent on their stereoisomeric configuration. The cis/trans relationship at the cyclopropane ring and the chirality at other centers can significantly influence the potency of the compound. For some pyrethroids, the cis-isomers are more active than their trans-counterparts, while for others, the opposite is true.
| Pyrethroid | Isomer Comparison | Observation |
| Transfluthrin | 1S-cis vs. active isomer | The 1S-cis isomer does not activate sodium channels and shows no repellent activity.[3] |
| Permethrin | cis vs. trans (metabolism) | The trans-isomer is much more extensively hydrolyzed by rat liver microsomes than the cis-isomer.[5] |
| Imiprothrin | cis vs. trans (soil metabolism) | The trans-isomer is noted as being the more biologically active form in the context of soil degradation studies.[6] |
Proposed Experimental Workflow for In-Vitro Efficacy Assessment
The following diagram outlines a generalized experimental workflow for characterizing the in-vitro efficacy of a pyrethroid insecticide like this compound. This workflow is based on standard methodologies used for other pyrethroids.
Figure 2: Generalized experimental workflow for in-vitro efficacy assessment of a pyrethroid insecticide.
Detailed Experimental Protocols (Generalized)
Due to the absence of specific published protocols for this compound, the following are generalized methodologies based on studies of other pyrethroids.
Cell Culture
-
Insect Cell Lines: Spodoptera frugiperda (Sf9 or Sf21) or Drosophila melanogaster (S2) cells are commonly used. They are typically cultured in Grace's Insect Medium or Schneider's Drosophila Medium, respectively, supplemented with fetal bovine serum (FBS) and antibiotics at 25-28°C.
-
Primary Neuronal Cultures: Neurons can be isolated from the central nervous system (e.g., brains or ventral nerve cords) of insects such as cockroaches or locusts. The dissected tissue is enzymatically dissociated, and the cells are plated on coated culture dishes in a suitable neuron-specific medium.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates, treated with a range of concentrations of the test compound, and incubated. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is converted to formazan by metabolically active cells. The formazan is solubilized, and the absorbance is read to determine cell viability relative to a control.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Electrophysiology
-
Two-Electrode Voltage Clamp (TEVC): This technique is often used with Xenopus oocytes expressing cloned insect VGSCs. The oocytes are impaled with two microelectrodes to clamp the membrane potential and record the ionic currents in response to depolarizing voltage steps in the presence and absence of the test compound. This allows for the detailed characterization of the compound's effect on channel kinetics.
-
Patch-Clamp Electrophysiology: This can be performed on cultured primary insect neurons or insect cell lines expressing VGSCs. In the whole-cell configuration, it allows for the recording of sodium currents and the assessment of how the test compound alters their amplitude, voltage-dependence, and kinetics.
Calcium Imaging
-
Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The cells are then exposed to the test compound, and changes in intracellular calcium concentrations are monitored using fluorescence microscopy. A sustained increase in intracellular calcium is expected due to the prolonged opening of VGSCs and subsequent depolarization, which can activate voltage-gated calcium channels.
Conclusion and Future Directions
While specific in-vitro efficacy data for this compound is not currently prevalent in the public domain, the established knowledge of pyrethroid toxicology provides a solid foundation for its investigation. The primary mechanism of action is undoubtedly the modulation of insect voltage-gated sodium channels. The key determinant of its specific efficacy will lie in its stereochemical interaction with the binding site on the channel protein.
Future research should focus on conducting the in-vitro assays outlined in this guide to determine the precise potency (IC50/EC50 values) of this compound on insect neurons and cell lines. Furthermore, comparative studies with its (1R)-trans isomer are essential to fully elucidate the structure-activity relationship and to confirm which isomer is the more potent insecticidal agent at the molecular target level. Such studies will be invaluable for the development of more effective and selective insect control agents.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sodium channel activation underlies transfluthrin repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing the Dose Addition Hypothesis: The Impact of Pyrethroid Insecticide Mixtures on Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of cis- and trans-permethrin by rat liver microsomes, and its effect on estrogenic and anti-androgenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (1R)-cis-imiprothrin in Formulations by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiprothrin is a synthetic pyrethroid insecticide widely used in commercial and household formulations for the control of various pests. It is a mixture of two isomers: (1R)-cis-imiprothrin and (1R)-trans-imiprothrin.[1] The insecticidal activity of pyrethroids can vary significantly between different stereoisomers. Therefore, the ability to selectively quantify the more active isomer, this compound, is crucial for formulation development, quality control, and regulatory compliance.
This application note presents a detailed protocol for the quantification of this compound in various insecticide formulations using a chiral High-Performance Liquid Chromatography (HPLC) method. The method is designed to be accurate, precise, and robust, enabling the specific measurement of the (1R)-cis isomer in the presence of its trans counterpart and other formulation excipients.
Chemical Structure of this compound:
(Source: PubChem CID 16722127)[2]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
(1R)-trans-imiprothrin reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formulations containing imiprothrin
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chiral Stationary Phase (CSP) column: A cellulose-based chiral column, such as a Chiralpak® IC or a similar column, is recommended for the enantioselective separation of pyrethroid isomers.
-
Data acquisition and processing software
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic elution with n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the formulation type. Below are general guidelines for common formulation types.
2.5.1. Liquid Formulations (e.g., Emulsifiable Concentrates, Ready-to-Use Sprays)
-
Accurately weigh a portion of the formulation equivalent to approximately 25 mg of imiprothrin into a 25 mL volumetric flask.
-
Add a small amount of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.5.2. Solid Formulations (e.g., Powders, Granules)
-
Accurately weigh a portion of the formulation equivalent to approximately 25 mg of imiprothrin into a 50 mL centrifuge tube.
-
Add 25 mL of the mobile phase and vortex for 5 minutes.
-
Sonicate the mixture for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The quantitative data for the HPLC method validation should be summarized for clarity and easy comparison. The following tables present typical validation parameters for a chiral HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Resolution (Rs) between cis and trans isomers | ≥ 1.5 | 2.1 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Intraday (n=6) | ≤ 1.5% |
| - Interday (n=6) | ≤ 2.0% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for the quantification of this compound in formulations.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Chromatographic Separation
This diagram illustrates the principle of chiral separation of imiprothrin isomers using a chiral stationary phase.
Caption: Principle of chiral separation of imiprothrin isomers.
Conclusion
The chiral HPLC method described in this application note provides a reliable and specific approach for the quantification of this compound in various insecticide formulations. The detailed protocol and validation data demonstrate the method's suitability for routine quality control and research applications. The use of a chiral stationary phase is essential for the accurate determination of the active isomer, ensuring the efficacy and safety of imiprothrin-based products.
References
Application Note: High-Throughput Analysis of (1R)-cis-Imiprothrin Residues by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiprothrin is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on household insects. As a chiral molecule, it exists in various stereoisomeric forms, with (1R)-cis-imiprothrin being a key active component. The monitoring of its residues in various environmental and biological matrices is crucial for ensuring consumer safety and regulatory compliance. This application note provides a detailed protocol for the quantitative analysis of this compound residues using gas chromatography (GC) coupled with mass spectrometry (MS), a robust and sensitive analytical technique. The methodology described herein is based on established multi-residue pesticide analysis protocols and is tailored for high-throughput screening.
Experimental Protocols
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and highly efficient sample preparation technique for pesticide residue analysis in diverse matrices.[1][2][3][4][5][6][7][8]
Materials:
-
Homogenizer
-
Centrifuge
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
Procedure:
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., food commodity, soil) is homogenized.
-
Extraction:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing PSA and MgSO₄. The PSA removes polar interferences, while MgSO₄ removes excess water.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides excellent separation and sensitive detection of volatile and semi-volatile compounds like pyrethroids. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is recommended.[5][6][9]
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (single quadrupole or triple quadrupole)
-
Autosampler
GC Conditions:
-
Column: A capillary column suitable for isomer separation, such as a mid-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is crucial for resolving this compound from other isomers.[10]
-
Injector Temperature: 250 - 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70-100°C, hold for 1-2 minutes
-
Ramp: 10-25°C/min to 280-300°C
-
Final hold: 5-10 minutes
-
-
Injection Volume: 1 µL, splitless injection
MS Conditions (for GC-MS/MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 - 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be determined by direct infusion or by analyzing a standard solution.
Data Presentation
The following table summarizes typical quantitative data for pyrethroid residue analysis from various studies, which can be used as a benchmark for the analysis of this compound.
| Parameter | Food of Animal Origin[6] | Aquatic Products[11] | Various Food Matrices[5] | Fruits & Vegetables[12] |
| Limit of Detection (LOD) | - | 2.0–5.0 µg/kg | - | - |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 5.0–10.0 µg/kg | 5-10 ng/g | 2 µg/kg |
| Recovery | 75.2–109.8% | 77.0–117.2% | 88.6–99.7% | - |
| Linearity (R²) | > 0.99 | > 0.995 | ≥ 0.99 | - |
| Precision (RSD) | < 10% | < 11.1% | 1.60–14.0% | - |
Mandatory Visualization
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
protocol for synthesizing (1R)-cis-imiprothrin in a laboratory setting
For research, scientific, and drug development professionals.
Abstract
(1R)-cis-Imiprothrin is a synthetic pyrethroid insecticide known for its rapid knockdown effect on household pests.[1][2] As a neurotoxin, it targets the voltage-gated sodium channels in insects, leading to paralysis and death.[1][3] This document outlines the laboratory synthesis of this compound, focusing on the esterification of (+)-cis-chrysanthemic acid and 2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl methanol. This protocol is intended for use by qualified researchers in a controlled laboratory environment.
Introduction
Imiprothrin is a mixture of (1R)-cis- and (1R)-trans-isomers, typically in a 20:80 ratio, respectively.[4] It is a member of the cyclopropane pyrethroid family and is structurally related to chrysanthemic acid.[4][5] The synthesis of pyrethroids like imiprothrin generally involves the esterification of a suitable carboxylic acid (in this case, a derivative of chrysanthemic acid) with an appropriate alcohol.[6][7] The stereochemistry of the cyclopropane ring is crucial for its insecticidal activity.[8][9]
Reaction Scheme
The synthesis of this compound is achieved through the esterification of (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid ((+)-cis-chrysanthemic acid) with (2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol.
Reactants:
-
(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride ((+)-cis-chrysanthemic acid chloride)
-
(2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol
-
Pyridine (as an acid scavenger)
-
Toluene (as a solvent)
Product:
-
This compound
Experimental Protocol
3.1. Materials and Equipment
-
Chemicals:
-
(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride (high purity)
-
(2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol (high purity)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
-
3.2. Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol and an equimolar amount of pyridine in anhydrous toluene.
-
Addition of Acid Chloride: Slowly add a solution of (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride in anhydrous toluene to the stirred solution at room temperature using a dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with 5% aqueous sodium bicarbonate solution, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₂O₄[5] |
| Molecular Weight | 318.4 g/mol [5] |
| Appearance | Viscous liquid or solid |
| IUPAC Name | (2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate[5] |
Table 2: Spectroscopic Data for this compound (Expected)
| Technique | Key Signals |
| ¹H NMR | Resonances corresponding to the cyclopropane ring protons, methyl groups, vinyl proton, imidazolidinone ring protons, and the propargyl group. |
| ¹³C NMR | Carbon signals for the cyclopropane ring, ester carbonyl, amide carbonyls, and the alkynyl group. |
| IR (cm⁻¹) | Characteristic peaks for C=O (ester and amide), C≡C-H (terminal alkyne), and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak [M+H]⁺ at approximately 319.1652.[4] |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway
Imiprothrin, like other pyrethroids, acts on the nervous system of insects.[1] The primary target is the voltage-gated sodium channel.[1][3] By binding to these channels, imiprothrin disrupts the normal flow of sodium ions, leading to prolonged depolarization of the nerve membrane.[1] This results in repetitive nerve firing, paralysis, and ultimately, the death of the insect.[1]
Caption: Mechanism of action of imiprothrin on insect neurons.
References
- 1. nbinno.com [nbinno.com]
- 2. Imiprothrin - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Imiprothrin | C17H22N2O4 | CID 123622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imiprothrin, (1R-cis)- | C17H22N2O4 | CID 16722127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1R)-cis-Imiprothrin in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-cis-Imiprothrin is a synthetic pyrethroid insecticide known for its rapid knockdown effect on a variety of household pests. As a component of integrated pest management (IPM) programs, understanding its specific characteristics, efficacy, and application protocols is crucial for effective and sustainable pest control. These application notes provide a comprehensive overview of this compound, including its mode of action, quantitative efficacy data (where available), and detailed experimental protocols for its evaluation.
Mode of Action
This compound, like other pyrethroids, primarily targets the nervous system of insects. Its mode of action involves the modulation of voltage-gated sodium channels (VGSCs), which are essential for the generation and propagation of nerve impulses.[1] Imiprothrin binds to the open state of these channels, preventing their inactivation and leading to a persistent influx of sodium ions.[1] This disrupts the normal functioning of the nervous system, causing hyperexcitation, paralysis, and ultimately, the death of the insect. This rapid neurotoxic effect is responsible for the characteristic fast knockdown of pests.
Signaling Pathway Diagram
Caption: Mode of action of this compound on voltage-gated sodium channels.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of imiprothrin against common insect pests. It is important to note that specific efficacy data for the (1R)-cis-isomer is limited in publicly available literature. The data presented here may refer to technical grade imiprothrin, which is a mixture of cis and trans isomers.
Table 1: Lethal Concentration (LC50) of Imiprothrin
| Pest Species | Life Stage | Bioassay Method | LC50 | 95% Confidence Interval | Reference |
| Blattella germanica (German Cockroach) | Adult | Topical Application | Data not available | Data not available | |
| Musca domestica (House Fly) | Adult | Topical Application | Data not available | Data not available | |
| Aedes aegypti (Yellow Fever Mosquito) | Adult | Topical Application | Data not available | Data not available |
Table 2: Knockdown Time (KT50) of Imiprothrin
| Pest Species | Life Stage | Bioassay Method | Concentration/Dose | KT50 (minutes) | 95% Confidence Interval | Reference |
| Blattella germanica (German Cockroach) | Adult | Topical Application | Data not available | Data not available | Data not available | |
| Musca domestica (House Fly) | Adult | Topical Application | Data not available | Data not available | Data not available | |
| Aedes aegypti (Yellow Fever Mosquito) | Adult | Topical Application | Data not available | Data not available | Data not available |
Note: Extensive searches of scientific literature did not yield specific LC50 and KT50 values for this compound against the specified pests. The tables are provided as a template for researchers to populate with their own experimental data.
Application in Integrated Pest Management (IPM)
Imiprothrin's rapid knockdown action makes it a useful tool in IPM programs, particularly for situations requiring immediate pest reduction. However, to prevent the development of insecticide resistance, it should be used judiciously and in conjunction with other control methods.
Key principles for integrating imiprothrin into an IPM program include:
-
Monitoring: Regularly monitor pest populations to determine if and when chemical intervention is necessary.
-
Thresholds: Establish action thresholds to guide decisions on when to apply insecticides.
-
Rotation: Avoid the continuous use of imiprothrin or other pyrethroids. Rotate with insecticides from different chemical classes with different modes of action to delay the development of resistance.
-
Synergists: Formulations of imiprothrin often include synergists like piperonyl butoxide (PBO) to enhance efficacy, especially against resistant populations.
-
Non-chemical controls: Combine imiprothrin applications with non-chemical control methods such as sanitation, exclusion, and trapping.
Resistance Management Workflow
Caption: Workflow for insecticide resistance management in an IPM program.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound. Researchers should adapt these protocols based on the specific pest species, available equipment, and research objectives.
Protocol 1: Topical Application Bioassay for Efficacy Testing (LC50 and KT50)
Objective: To determine the dose-response relationship and knockdown rate of this compound when applied directly to insects.
Materials:
-
This compound (analytical grade)
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., Blattella germanica, Musca domestica, Aedes aegypti) of a known age and sex
-
Holding containers (e.g., petri dishes, glass jars) with food and water
-
Observation arena
-
Timer
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in acetone. From the stock solution, prepare a series of serial dilutions to obtain a range of concentrations. A control group should receive the solvent only.
-
Insect Handling: Anesthetize the test insects lightly with carbon dioxide or by chilling.
-
Application: Using a microapplicator, apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.
-
Observation for Knockdown: After application, place the insects in an observation arena and start the timer. Record the time at which each insect is knocked down (unable to move in a coordinated manner).
-
Observation for Mortality: After the knockdown observation period, transfer the insects to holding containers with access to food and water. Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis:
-
KT50: Use probit analysis to determine the time required to knock down 50% of the test population (KT50) for each concentration.
-
LC50: Use probit analysis on the mortality data to determine the concentration required to kill 50% of the test population (LC50).
-
Experimental Workflow for Topical Bioassay
Caption: Workflow for a topical application bioassay to determine KT50 and LC50.
Protocol 2: Field Trial for Efficacy Against Urban Pests
Objective: To evaluate the performance of this compound formulations under real-world conditions.
Materials:
-
Commercial formulation of this compound
-
Application equipment (e.g., compressed air sprayer, aerosol cans)
-
Monitoring tools (e.g., sticky traps, visual count sheets)
-
Test sites with known pest infestations
-
Control sites (untreated)
-
PPE
Procedure:
-
Site Selection: Select multiple test sites with similar levels of pest infestation and environmental conditions. Designate some sites as controls.
-
Pre-treatment Monitoring: For a defined period (e.g., one week) before treatment, monitor the pest population at all sites using appropriate methods (e.g., number of cockroaches caught in sticky traps, visual counts of flies).
-
Application: Apply the imiprothrin formulation to the test sites according to the product label instructions. Ensure uniform and thorough coverage of target areas (e.g., cracks and crevices for cockroaches). The control sites should not be treated.
-
Post-treatment Monitoring: Continue to monitor the pest populations at all sites at regular intervals (e.g., daily for the first week, then weekly) for a specified period after treatment.
-
Data Collection: Record the number of pests at each monitoring interval for both treated and control sites.
-
Data Analysis: Compare the pest population levels in the treated sites to the pre-treatment levels and to the population levels in the control sites. Calculate the percentage reduction in the pest population. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.
Conclusion
This compound is a valuable tool for the rapid control of insect pests within an IPM framework. Its effectiveness is maximized when used strategically to minimize the development of resistance. The protocols outlined above provide a foundation for researchers to evaluate its efficacy and to develop data-driven pest management strategies. Further research is needed to generate specific quantitative efficacy data for the (1R)-cis-isomer to refine its application in IPM programs.
References
Application Notes and Protocols for the Use of (1R)-cis-Imiprothrin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (1R)-cis-imiprothrin as a reference standard in analytical chemistry. The methodologies outlined are intended for the quantification of this compound in various matrices, ensuring accuracy and reliability in research, quality control, and safety assessment applications.
Introduction
This compound is a synthetic pyrethroid insecticide.[1] As a specific stereoisomer, its use as a reference standard is crucial for the accurate determination of its concentration in complex matrices. These application notes provide a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of imiprothrin, along with protocols for sample preparation from insecticide formulations, air, and blood matrices.
Physicochemical Properties of Imiprothrin
A summary of the key physicochemical properties of imiprothrin is presented in Table 1. This information is essential for the proper handling, storage, and use of the reference standard.
Table 1: Physicochemical Properties of Imiprothrin
| Property | Value | Reference |
| Chemical Formula | C17H22N2O4 | [1] |
| Molar Mass | 318.373 g·mol−1 | [1] |
| Appearance | Golden yellow liquid | [1] |
| Odor | Slightly sweet | [1] |
| Density | 0.979 g/mL | [1] |
| Flash Point | 110 °C (230 °F; 383 K) | [1] |
| Stability | Stable to metal, metal ions, sunlight, and elevated temperatures. | [2] |
Application: Quantitative Analysis of this compound in Insecticide Formulations
This section details the analytical method for the quantification of this compound in commercial insecticide spray formulations using HPLC.
Experimental Protocol: HPLC Analysis
A validated HPLC method for the separation and quantification of imiprothrin in a combined insecticide spray formulation has been established.[3][4]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: Intersil ODS (4.6 x 250 mm, 5 µm particle size).[3][4]
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
Sample Preparation:
-
Accurately weigh a portion of the insecticide formulation.
-
Dilute with the mobile phase to a known volume to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of imiprothrin to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of imiprothrin in the sample from the calibration curve.
Method Validation Data
The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[3][4] The validation parameters are summarized in Table 2.
Table 2: HPLC Method Validation Data for Imiprothrin Analysis
| Parameter | Result | Reference |
| Linearity Range | 7.5–45 µg/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
Application: Monitoring of this compound in Air Samples
This protocol describes the collection and analysis of airborne this compound, which is crucial for assessing occupational and environmental exposure.
Experimental Protocol: Air Sampling and Analysis
Sample Collection:
-
Air samples are collected using a personal sampling pump calibrated to a flow rate of 1 to 2 L/min.
-
The air is drawn through a sorbent tube containing a suitable adsorbent material, such as XAD-2 resin, to trap the airborne imiprothrin.
-
After sampling for a defined period, the sorbent tube is sealed and transported to the laboratory for analysis.
Sample Preparation:
-
The adsorbent material is transferred from the sorbent tube to a glass vial.
-
A known volume of a suitable solvent, such as acetonitrile or a mixture of hexane and diethyl ether, is added to the vial to desorb the imiprothrin.
-
The vial is agitated (e.g., by vortexing or sonication) to ensure complete extraction.
-
An aliquot of the extract is taken and, if necessary, concentrated or diluted to fall within the analytical range of the chosen instrument.
-
The sample is filtered through a 0.45 µm syringe filter prior to analysis.
Analysis:
The extracted samples can be analyzed using the HPLC method described in Section 3.1 or by Gas Chromatography (GC) with a suitable detector, such as an Electron Capture Detector (ECD) or Mass Spectrometry (MS), which are commonly used for pyrethroid analysis.[5]
Application: Determination of this compound in Blood Samples
This protocol provides a method for the extraction and quantification of this compound from blood samples, which is essential for toxicological and pharmacokinetic studies.
Experimental Protocol: Blood Sample Analysis
Sample Collection and Storage:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
If not analyzed immediately, samples should be stored frozen to minimize degradation of pyrethroids.[5]
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of whole blood (e.g., 1 mL), add a suitable organic solvent such as acetonitrile or a mixture of hexane and acetone.
-
Vortex the mixture vigorously to precipitate proteins and extract the imiprothrin into the organic phase.
-
Centrifuge the sample to separate the layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Analysis:
The extracted samples are analyzed using the HPLC method detailed in Section 3.1. Due to the complexity of the blood matrix and the typically low concentrations of the analyte, a more sensitive detector, such as a mass spectrometer (LC-MS), may be required to achieve the necessary limits of detection.
Workflow and Signaling Pathway Diagrams
General Workflow for Using this compound as a Reference Standard
The following diagram illustrates the general workflow from receiving the reference standard to obtaining the final analytical result.
Caption: Workflow for this compound Reference Standard Usage.
Signaling Pathway of Imiprothrin's Neurotoxic Effect
Imiprothrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[6] The following diagram illustrates this mechanism of action.
Caption: Imiprothrin's effect on insect neuron signaling.
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of (1R)-cis-Imiprothrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aqueous solubility issues of (1R)-cis-imiprothrin.
Troubleshooting Guides & FAQs
Here, we address common challenges and questions encountered during the handling and formulation of this compound in aqueous solutions.
1. Why is my this compound not dissolving in water?
This compound, like other pyrethroids, is a lipophilic molecule with inherently low aqueous solubility. Published data indicates that the water solubility of imiprothrin (a mix of isomers) is approximately 93.5 mg/L at 25°C. Other sources describe its solubility in water as negligible or insoluble.[1] In contrast, it is soluble in many common organic solvents.[1][2] This low water solubility is the primary reason for dissolution challenges.
2. I'm observing precipitation or phase separation when I try to make an aqueous solution. What can I do?
Precipitation or phase separation is a common issue due to the low aqueous solubility of this compound. Here are several strategies you can employ to overcome this, ranging from simple to more advanced formulation techniques.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
3. What is co-solvency and how can I use it for this compound?
Co-solvency involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound. Since this compound is soluble in organic solvents, this is often a good first approach.
-
Recommended Co-solvents: Ethanol, isopropanol, propylene glycol, or polyethylene glycol (PEG) are common choices.
-
Starting Ratios: Begin by preparing a stock solution of this compound in the chosen co-solvent and then slowly adding it to the aqueous phase while stirring. You can also try preparing different ratios of co-solvent to water (e.g., 10:90, 20:80, 50:50) and then attempting to dissolve the compound.
-
Caution: Be aware that high concentrations of organic solvents may not be suitable for all experimental systems, particularly in biological assays.
4. How can surfactants and micellar solubilization help?
Surfactants are molecules that have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration in water, called the critical micelle concentration (CMC), they self-assemble into structures called micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drugs like this compound, effectively dispersing them in the aqueous medium.
-
Recommended Surfactants: Non-ionic surfactants are generally preferred for their lower toxicity and are effective for pyrethroids.[3][4] Examples include:
-
Tween® series (e.g., Tween 80)
-
Triton™ X-100
-
Pluronic® block copolymers
-
-
Experimental Approach: Prepare a solution of the surfactant in your aqueous medium at a concentration above its CMC. Then, add the this compound and stir until it is dispersed. Gentle heating may aid dissolution, but be mindful of the compound's stability at elevated temperatures.
5. I've heard about cyclodextrins. How do they work and which one should I use?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex." This complex is then soluble in water. This technique has been successfully used for other pyrethroids.[5]
-
Types of Cyclodextrins:
-
β-cyclodextrin (β-CD): Most commonly used due to its cavity size, but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with significantly higher aqueous solubility, making them excellent choices for enhancing the solubility of guest molecules.[6][7]
-
-
Stoichiometry: A 1:1 molar ratio of the drug to cyclodextrin is a common starting point.
6. What is a nanosuspension and when should I consider this method?
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area of the drug is dramatically increased, leading to a higher dissolution rate and saturation solubility.[8][9] This is a more advanced technique suitable for when higher concentrations or improved bioavailability are required.
7. Are there ready-made formulation options for imiprothrin?
Yes, commercial formulations of imiprothrin are available, which are designed to overcome its poor water solubility. These include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in an organic solvent with emulsifiers. When mixed with water, it forms a stable emulsion.[1][10][11][12]
-
Wettable Powders (WP): The active ingredient is mixed with a fine powder carrier and wetting/dispersing agents. It forms a suspension when mixed with water.[1][13][14][15]
While these are typically for pesticidal applications, understanding their composition can provide insights for laboratory-scale preparations.
Quantitative Data Summary
While specific quantitative data for the solubility enhancement of this compound is limited in public literature, the following tables provide representative data for pyrethroids and general expectations for the different techniques.
Table 1: Solubility of Imiprothrin
| Solvent | Solubility | Temperature (°C) |
| Water | 93.5 mg/L | 25 |
| Organic Solvents | Soluble | Not Specified |
(Source: PubChem)
Table 2: Expected Outcomes of Solubility Enhancement Techniques
| Technique | Principle | Expected Increase in Apparent Solubility | Key Considerations |
| Co-solvency | Increasing the polarity of the solvent system | Moderate to High (dependent on co-solvent and ratio) | Potential for co-solvent to interfere with downstream applications. |
| Micellar Solubilization | Encapsulation in surfactant micelles | Moderate to High | Surfactant choice and concentration are critical. Potential for surfactant toxicity. |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex | High | Choice of cyclodextrin and stoichiometry are important. |
| Nanosuspension | Increased surface area due to particle size reduction | Increases saturation solubility and dissolution rate | Requires specialized equipment (e.g., homogenizer, sonicator). Physical stability of the suspension needs to be monitored. |
Experimental Protocols
The following are detailed, general methodologies for key experiments. These should be optimized for your specific experimental needs.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for lab-scale preparation and is effective for poorly water-soluble compounds.[16]
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (or other suitable organic solvent in which imiprothrin is soluble)
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.
-
HP-β-CD Preparation: Place the calculated amount of HP-β-CD into a mortar.
-
Wetting: Add a small amount of a water:ethanol mixture (e.g., 50:50 v/v) to the HP-β-CD to form a paste.
-
Imiprothrin Addition: Dissolve the calculated amount of this compound in a minimal amount of ethanol. Add this solution dropwise to the HP-β-CD paste in the mortar.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the water:ethanol mixture.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at 40°C for 24 hours or until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Storage: Store the resulting powder in a tightly sealed container in a cool, dry place.
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The increase in solubility can be quantified by preparing saturated solutions of the complex and the pure compound in water and measuring the concentration by HPLC.
Protocol 2: Preparation of a Nanosuspension (Antisolvent Precipitation-Ultrasonication Method)
This "bottom-up" method is a common way to produce nanosuspensions in a laboratory setting.[17]
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and apparent solubility.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous "antisolvent" solution containing a stabilizer
-
Stabilizer (e.g., Tween 80, Poloxamer 188, HPMC)
-
Magnetic stirrer
-
Probe sonicator or ultrasonic bath
Procedure:
-
Organic Phase Preparation: Dissolve a known concentration of this compound in the chosen organic solvent (e.g., 10 mg/mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Tween 80 in deionized water).
-
Precipitation: Place the aqueous phase on a magnetic stirrer. Vigorously stir the solution while rapidly injecting the organic phase into it. A fine precipitate should form immediately.
-
Sonication: Immediately subject the resulting suspension to high-power ultrasonication (using a probe sonicator is more efficient than a bath) for a specified time (e.g., 10-30 minutes). Keep the sample in an ice bath during sonication to prevent overheating.
-
Solvent Removal (Optional): If residual organic solvent is a concern, it can be removed by stirring the nanosuspension at room temperature in a fume hood for several hours or by using a rotary evaporator.
-
Storage: Store the nanosuspension in a sealed container at 4°C.
Characterization: The particle size and polydispersity index (PDI) of the nanosuspension should be measured using Dynamic Light Scattering (DLS). The zeta potential can also be measured to assess the stability of the suspension. A higher absolute zeta potential (e.g., > |30| mV) generally indicates better stability.
Nanosuspension Preparation Workflow
Caption: A workflow for preparing a nanosuspension.
Protocol 3: Determination of Solubility in a Micellar Solution
Objective: To quantify the increase in solubility of this compound in the presence of a surfactant.
Materials:
-
This compound
-
Surfactant (e.g., Tween 80)
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in the aqueous buffer at different concentrations, both below and above the CMC of the surfactant.
-
Add Excess Drug: To vials containing a fixed volume of each surfactant solution, add an excess amount of this compound (enough so that undissolved solid remains at equilibrium).
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved drug.
-
Sample Preparation: Carefully withdraw an aliquot from the supernatant, being careful not to disturb the pellet. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of your HPLC method.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: Plot the concentration of dissolved this compound as a function of the surfactant concentration. A sharp increase in solubility is typically observed above the CMC.
Solubility Determination Workflow
Caption: A workflow for determining micellar solubility.
References
- 1. FR2771899A1 - IMIPROTHRIN-BASED INSECT REPELLENT AND METHOD OF APPLYING SAME - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4923897A - Stable aqueous pyrethroid insecticidal formulations for containment in polyvinyl chloride containers - Google Patents [patents.google.com]
- 4. EP4003015A1 - Emulsifiable concentrate formulations and their uses - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. extension.purdue.edu [extension.purdue.edu]
- 16. oatext.com [oatext.com]
- 17. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of (1R)-cis-imiprothrin in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (1R)-cis-imiprothrin in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in analytical samples?
A1: The primary factors contributing to the degradation of this compound are exposure to alkaline pH, light, and, to a lesser extent, elevated temperatures. The main degradation pathway is the hydrolysis of the ester linkage, which is significantly accelerated under basic conditions.[1] While stable at acidic to neutral pH, its stability decreases rapidly in alkaline environments.[2] As a photolabile compound, exposure to UV light can also lead to degradation.[1]
Q2: What is the recommended pH range for storing samples containing this compound?
A2: To minimize hydrolytic degradation, it is recommended to maintain sample solutions at an acidic to neutral pH, ideally between pH 5 and 7.[2] The compound is stable at pH 5 and shows relative stability at pH 7. Avoid alkaline conditions (pH > 7) as they cause rapid degradation.[1]
Q3: How should I store my stock solutions and analytical samples to ensure the stability of this compound?
A3: Stock solutions and analytical samples should be stored in a refrigerator at 2-8°C or frozen at temperatures below -10°C.[3][4][5] To prevent photodegradation, always store samples in amber vials or protect them from light.[1][6][7] Ensure the storage containers are tightly sealed to prevent solvent evaporation.
Q4: I am observing inconsistent analytical results. What are the potential sources of error related to sample degradation?
A4: Inconsistent results can arise from several factors related to degradation. These include:
-
pH shifts in the sample matrix: Unbuffered samples or matrices with inherent basicity can lead to hydrolysis.
-
Exposure to light: Leaving samples on the benchtop under ambient light for extended periods can cause photodegradation.
-
Improper storage temperature: Storing samples at room temperature can accelerate degradation compared to refrigerated or frozen conditions.
-
Repeated freeze-thaw cycles: While not explicitly detailed for imiprothrin, for many compounds, repeated freeze-thaw cycles can impact stability. It is advisable to aliquot samples if they need to be accessed multiple times.[8]
Q5: Is there a difference in stability between the cis- and trans-isomers of imiprothrin?
A5: Yes, in biological matrices like soil, the (1R)-cis-isomer of imiprothrin has been shown to be more persistent than the (1R)-trans-isomer. The half-life of the cis-isomer in aerobic soil is longer than that of the trans-isomer.[9][10] While this is primarily due to biodegradation, it is a factor to consider when analyzing isomer-specific degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Prepared Samples
| Possible Cause | Troubleshooting Step |
| Alkaline Sample pH | Measure the pH of your sample matrix. If it is above 7, adjust the pH to a range of 5-7 using a suitable buffer or acidifying agent that does not interfere with the analysis. |
| Photodegradation | Prepare and handle samples under low-light conditions. Use amber glassware or wrap containers in aluminum foil. Minimize the time samples are exposed to ambient light. |
| Elevated Temperature | Ensure that samples are kept cool during preparation, for example, by using an ice bath. Immediately transfer prepared samples to a refrigerator or freezer for storage. |
Issue 2: Peak Tailing or Broadening in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Interaction with Silanols | Ensure the mobile phase is adequately buffered if using a silica-based column. Consider using a column with end-capping. |
| Co-eluting Impurities | Review your sample preparation procedure for potential interferences. Optimize the gradient or mobile phase composition to improve the separation of this compound from degradation products or matrix components. |
| Degradation on Column | If the mobile phase is alkaline, this can cause on-column degradation. Ensure the mobile phase pH is compatible with the stability of this compound. |
Data Summary Tables
Table 1: pH-Dependent Hydrolytic Stability of Imiprothrin
| pH | Half-life (t½) | Stability Classification |
| 5 | Stable | Stable |
| 7 | 58.6 days | Relatively Stable[2] |
| 9 | 0.75 days (18 hours) | Unstable[2] |
Table 2: Recommended Storage Conditions for this compound Samples
| Condition | Recommendation | Rationale |
| Temperature | Refrigerator (2-8°C) or Freezer (< -10°C) | Minimizes thermal degradation.[3][4][5] |
| Light | Protect from light (amber vials/darkness) | Prevents photodegradation.[1][7] |
| pH | Maintain between 5 and 7 | Prevents rapid hydrolytic degradation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and potential adsorption to plastics. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Sample Extraction:
-
For solid samples, accurately weigh the homogenized sample into a suitable centrifuge tube.
-
Add a measured volume of acetonitrile.
-
Vortex thoroughly for 2 minutes to ensure complete extraction.
-
Centrifuge at 5000 rpm for 10 minutes to pellet solid material.
-
-
Dilution:
-
Carefully transfer an aliquot of the supernatant to a volumetric flask.
-
Dilute to the final volume with the mobile phase (e.g., acetonitrile/water, 90:10 v/v).
-
-
Filtration:
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
-
Storage:
-
If not analyzing immediately, cap the vial and store it in a refrigerator at 2-8°C, protected from light.
-
Protocol 2: HPLC Method for Quantification of Imiprothrin
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Intersil ODS (4.6 x 250 mm, 5 µm particle size) or equivalent C18 column.[11][12]
-
Mobile Phase: Acetonitrile and water (90:10, v/v).[11][12][13]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Internal Standard (Optional): Chlorpyrifos can be used as an internal standard.[11]
Visualizations
Caption: Primary degradation pathway of imiprothrin via hydrolysis.
Caption: Recommended analytical workflow for imiprothrin samples.
Caption: Decision tree for troubleshooting imiprothrin degradation.
References
- 1. endura.it [endura.it]
- 2. Imiprothrin (Ref: S 41311) [sitem.herts.ac.uk]
- 3. esslabshop.com [esslabshop.com]
- 4. accustandard.com [accustandard.com]
- 5. Imiprothrin | CAS 72963-72-5 | LGC Standards [lgcstandards.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation [agris.fao.org]
troubleshooting poor peak resolution in gas chromatography of pyrethroids
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the gas chromatography (GC) analysis of pyrethroids.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for pyrethroid analysis?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For pyrethroid analysis, this is often due to:
-
Active Sites: Pyrethroids can interact with active silanol groups in the GC inlet liner, column, or packing material.[1][2] This secondary interaction slows the elution of a portion of the analyte molecules, causing tailing.
-
Thermal Degradation: Some pyrethroids are thermally labile and can degrade in a hot injector, leading to tailing or the appearance of smaller, broader peaks.[3][4]
-
Flow Path Issues: Dead volumes in the flow path, caused by improper column installation (e.g., incorrect ferrule placement or a poor column cut), can disrupt the sample band and cause tailing for all peaks.[1][5]
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and lead to peak tailing.[5][6]
Solution:
-
Use deactivated (silanized) inlet liners and inert GC columns.
-
Consider using analyte protectants to minimize interactions with active sites.[2][7]
-
Optimize the injector temperature to be high enough for volatilization but low enough to prevent thermal degradation. A pulsed splitless injection can help by minimizing the time the analytes spend in the hot inlet.[3][8]
-
Ensure the column is installed correctly according to the manufacturer's instructions, with clean, square cuts.
-
Regularly trim the first few centimeters of the column to remove contamination.[6]
Q2: My pyrethroid peaks are fronting. What is the cause and how can I fix it?
Peak fronting, an asymmetry where the front of the peak is sloped and the back is steep, is typically caused by:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, causing excess analyte molecules to travel down the column more quickly.[5][9] This is a common issue when dealing with complex matrices.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can affect the focusing of the analyte at the head of the column, leading to distorted peak shapes.[9][10]
-
Poor Sample Solubility: If the pyrethroid is not fully dissolved in the injection solvent, it can lead to an uneven introduction into the column.[11]
Solution:
-
Reduce the injection volume or dilute the sample.
-
Ensure the sample solvent is appropriate for the GC column's stationary phase. For example, using a non-polar solvent like hexane with a non-polar column (e.g., DB-5ms) is generally a good match.
-
Confirm that your sample is completely dissolved before injection.
Q3: Why are my pyrethroid peaks splitting into two or more smaller peaks?
Split peaks for a single compound can be frustrating and are often traced back to the injection process:
-
Improper Analyte Focusing: In splitless injection, the initial oven temperature must be low enough (typically at least 20°C below the solvent's boiling point) to allow the solvent to condense and form a thin film on the column head.[5][12] This "solvent focusing" effect creates a narrow starting band for the analytes. If the temperature is too high, this focusing is inefficient, leading to split or broad peaks.
-
Contaminated or Inactive Liner: A dirty or non-deactivated inlet liner can cause analytes to vaporize unevenly.[5]
-
Column Void: A void or channel at the beginning of the column can cause the sample path to split, resulting in a split peak.[9]
Solution:
-
Optimize the initial oven temperature based on your injection solvent.
-
Regularly replace the inlet liner with a properly deactivated one. Using a liner with glass wool can aid in vaporization but ensure it is also deactivated.
-
Trim the front end of the column to remove any potential voids or contamination.
Q4: My resolution between different pyrethroid isomers is poor. How can I improve it?
Many pyrethroids have multiple stereoisomers, and achieving baseline separation can be challenging.[8][13] Poor resolution is characterized by broad, overlapping peaks.
-
Sub-optimal Temperature Program: A temperature ramp that is too fast will not allow sufficient time for the column to separate closely eluting compounds.[14]
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. A flow rate that is too high or too low will decrease resolution.[14]
-
Column Choice and Age: The choice of stationary phase is critical for selectivity.[14] Over time, columns degrade, leading to broader peaks and reduced resolution.[1]
Solution:
-
Decrease the oven temperature ramp rate (e.g., from 15°C/min to 5°C/min) in the region where the isomers elute.
-
Optimize the carrier gas (e.g., Helium) flow rate to the column manufacturer's recommendation for best efficiency (typically around 1.0-1.5 mL/min for a 0.25 mm ID column).
-
Ensure you are using a column with appropriate selectivity for pyrethroids, such as a 5% phenyl-methylpolysiloxane phase.[3][15] If the column is old, replacing it may be necessary.
Experimental Protocols
Generic Sample Preparation Protocol (Extraction and Cleanup)
This protocol is a general guideline and may require optimization based on the specific matrix (e.g., water, soil, food).
-
Extraction:
-
For liquid samples (e.g., water), perform a liquid-liquid extraction (LLE) by mixing 100 mL of the sample with 50 mL of dichloromethane (DCM) in a separatory funnel. Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (DCM) layer. Repeat the extraction twice more.
-
For solid samples (e.g., soil, produce), use a QuEChERS-based method or mix 10 g of the homogenized sample with 20 mL of acetonitrile. Sonicate for 15 minutes.
-
-
Drying and Concentration:
-
Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Florisil or graphitized carbon) according to the manufacturer's instructions, typically with hexane followed by the extraction solvent.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Wash the cartridge with a less polar solvent (e.g., hexane) to remove interferences.
-
Elute the pyrethroids with a more polar solvent or solvent mixture (e.g., a mixture of ethyl acetate and hexane).[15][16]
-
Evaporate the eluate to a final volume of 1 mL in a suitable solvent like ethyl acetate or hexane for GC analysis.
-
Standard Gas Chromatography (GC-ECD) Protocol
-
Instrument Setup:
-
Injector: Set to splitless mode.
-
Liner: Use a deactivated splitless liner.
-
Injection Volume: 1-2 µL.
-
-
GC Conditions:
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Injector Temperature: 250°C.[15]
-
Oven Program: 100°C for 1 min, ramp at 15°C/min to 250°C, then ramp at 5°C/min to 280°C and hold for 5 min.[15] (This program is a starting point and should be optimized).
-
Detector: Electron Capture Detector (ECD).
-
Detector Temperature: 300°C.[15]
-
Make-up Gas: Nitrogen at 30 mL/min.[3]
-
-
Analysis:
-
Inject a solvent blank, followed by calibration standards, and then the prepared samples.
-
Include quality control samples (e.g., a matrix spike) in the sequence to assess method performance.
-
Data Presentation
Table 1: Typical GC Parameters for Pyrethroid Analysis
| Parameter | Setting | Reference(s) |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5, ZB-5) | [3][13][15] |
| Length | 30 m | [3][4][17] |
| Internal Diameter | 0.25 mm | [3][4][17] |
| Film Thickness | 0.25 µm | [3][4][17] |
| Injector | ||
| Mode | Splitless or Pulsed Splitless | [3][17][18] |
| Temperature | 240 - 275 °C | [3][17][18] |
| Injection Volume | 1 - 3 µL | [3][18] |
| Oven Program | ||
| Initial Temperature | 70 - 100 °C | [3][15][17] |
| Initial Hold Time | 1 min | [15][17] |
| Ramp Rate(s) | 5 - 20 °C/min (multi-step ramps are common) | [3][15][17] |
| Final Temperature | 280 - 330 °C | [3][15] |
| Final Hold Time | 3 - 10 min | [15][17][18] |
| Carrier Gas | ||
| Type | Helium or Hydrogen | [3][13][18] |
| Flow Rate | 1.0 - 1.5 mL/min | [3][15][18] |
| Detector | ||
| Type | ECD or MS/MS | [3][15][19] |
| ECD Temperature | 300 - 340 °C | [3][15] |
| MS Transfer Line Temp | ~280 °C | [18] |
Mandatory Visualization
Caption: General workflow for the analysis of pyrethroids by Gas Chromatography.
Caption: Troubleshooting workflow for poor peak resolution in GC.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chemtech-us.com [chemtech-us.com]
- 12. Reduced response of pesticide peaks in GCMS - Chromatography Forum [chromforum.org]
- 13. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. thaiscience.info [thaiscience.info]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of (1R)-cis-Imiprothrin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of (1R)-cis-imiprothrin, with a focus on enhancing its photostability.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of formulating and testing this compound.
Question: My this compound formulation is showing rapid degradation under laboratory light conditions. What are the potential causes and how can I troubleshoot this?
Answer:
Rapid degradation of this compound is a common issue due to its inherent photolability, a characteristic shared by many pyrethroids. The primary cause is exposure to ultraviolet (UV) and, to a lesser extent, visible light, which can induce photodegradation. Here’s a systematic approach to troubleshooting this problem:
1. Wavelength of Light Exposure:
-
Issue: The laboratory light source may be emitting high-energy UV radiation.
-
Troubleshooting:
-
Characterize the spectral output of your laboratory lighting.
-
If possible, switch to lighting with reduced or no UV output.
-
Use UV-filtering films on windows and light fixtures.
-
For highly sensitive experiments, work under amber or red light conditions.
-
2. Formulation Composition:
-
Issue: Certain excipients in your formulation could be acting as photosensitizers, accelerating the degradation of this compound. The choice of solvent can also significantly impact the degradation rate.[1]
-
Troubleshooting:
-
Review the photostability of all excipients used.
-
Conduct a forced degradation study on the placebo formulation (all components except the active ingredient) to identify any degradants originating from the excipients.
-
Experiment with different solvent systems. For instance, some pyrethroids have shown different degradation rates in methanol versus acetonitrile.[1]
-
3. Inadequate Stabilization:
-
Issue: The formulation may lack appropriate photostabilizing agents.
-
Troubleshooting:
-
Incorporate UV absorbers that absorb light in the UVA and UVB range.
-
Add antioxidants or radical scavengers to quench reactive species generated during photolysis.
-
Consider a combination of UV absorbers and antioxidants for a potential synergistic protective effect.
-
4. Packaging:
-
Issue: The container used for storing the formulation may not offer adequate light protection.
-
Troubleshooting:
-
Store formulations in amber glass vials or other opaque containers.
-
For analytical samples in clear vials (e.g., for HPLC), minimize exposure to light before analysis.
-
Question: I have added a UV absorber to my formulation, but the degradation of this compound is still higher than expected. What could be the reason?
Answer:
While adding a UV absorber is a crucial step, several factors can influence its effectiveness. Here are some troubleshooting steps:
1. Mismatch between UV Absorber's Absorbance Spectrum and Light Source Emission:
-
Issue: The UV absorber may not be absorbing at the wavelengths where the light source has its highest emission and where this compound is most sensitive.
-
Troubleshooting:
-
Obtain the UV-Vis absorbance spectrum of your UV absorber and compare it with the emission spectrum of your light source.
-
Select a UV absorber with a broad absorbance range covering the relevant UV region or a combination of absorbers to cover a wider spectrum.
-
2. Insufficient Concentration of UV Absorber:
-
Issue: The concentration of the UV absorber may be too low to provide adequate protection.
-
Troubleshooting:
-
Gradually increase the concentration of the UV absorber in your formulation and monitor the photostability at each concentration to find the optimal level. Be mindful of potential solubility and compatibility issues at higher concentrations.
-
3. Photodegradation of the UV Absorber Itself:
-
Issue: Some UV absorbers are themselves susceptible to photodegradation, losing their protective effect over time.
-
Troubleshooting:
-
Investigate the photostability of the chosen UV absorber.
-
Consider using more photostable UV absorbers or combining them with other stabilizers that can help regenerate or protect the primary absorber.
-
4. Secondary Degradation Pathways:
-
Issue: Degradation may not be solely due to direct photolysis. Oxidative processes initiated by light can also contribute significantly.
-
Troubleshooting:
-
Incorporate an antioxidant or a radical scavenger, such as a Hindered Amine Light Stabilizer (HALS), in combination with the UV absorber. This can provide a synergistic protective effect by addressing different degradation mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for pyrethroids like this compound?
A1: The primary mechanism of photodegradation for many pyrethroids involves the absorption of UV radiation, which leads to the excitation of the molecule to a higher energy state. This excited state can then undergo various reactions, including isomerization, ester cleavage, and oxidation, resulting in the loss of insecticidal activity and the formation of degradation products.
Q2: What are the main classes of photostabilizers used for insecticide formulations?
A2: The main classes of photostabilizers include:
-
UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as heat. Common examples include benzophenones and benzotriazoles.
-
Antioxidants/Radical Scavengers: These molecules inhibit degradation by reacting with and neutralizing free radicals generated during photolysis. Examples include butylated hydroxytoluene (BHT) and Hindered Amine Light Stabilizers (HALS).
Q3: How do I choose the right photostabilizer for my this compound formulation?
A3: The choice of photostabilizer depends on several factors:
-
UV Spectrum of this compound: Select a UV absorber that has a high absorbance in the same UV range where this compound absorbs.
-
Solubility and Compatibility: The stabilizer must be soluble and compatible with the other components of your formulation.
-
Regulatory Acceptance: Ensure that the chosen stabilizer is approved for use in your intended application.
-
Synergistic Effects: Consider using a combination of a UV absorber and an antioxidant for broader protection.
Q4: Can the pH of my formulation affect the photostability of this compound?
A4: Yes, the pH of the formulation can significantly influence the photostability of certain active ingredients. For pyrethroids, which are esters, pH can affect the rate of hydrolysis, which can sometimes be initiated or accelerated by light. It is recommended to determine the pH-stability profile of your this compound formulation to identify the optimal pH range for maximum stability.
Q5: Are there any analytical methods to monitor the photodegradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the degradation of this compound and quantifying its degradation products. A validated stability-indicating HPLC method should be used to ensure that the parent compound can be resolved from its degradants. A published method for the simultaneous determination of imiprothrin and deltamethrin uses a C18 column with a mobile phase of acetonitrile and water (90:10, v/v) and UV detection at 230 nm.[1][2]
Data Presentation
Table 1: Photodegradation Half-Lives of Imiprothrin Isomers in Aerobic Soil
| Isomer | Soil Type | Half-life (days) |
| cis-Imiprothrin | California | 3.3 |
| trans-Imiprothrin | California | 1.6 |
| cis-Imiprothrin | Mississippi | 12.5 |
| trans-Imiprothrin | Mississippi | 2.5 |
| (Data from a study on aerobic metabolism in soil, not direct photodegradation, but indicates the relative stability of the isomers)[3] |
Table 2: Effect of Solvents on the Photodegradation Rate Constants of Pyrethroids
| Pyrethroid | Solvent | Rate Constant (k) x 10⁻² h⁻¹ |
| Deltamethrin | Acetonitrile | 2.4 |
| Deltamethrin | Methanol | 2.5 |
| Bifenthrin | Acetonitrile | 0.5 |
| Bifenthrin | Methanol | 0.7 |
| (Data adapted from a study on bifenthrin and deltamethrin photodegradation)[1] |
Table 3: Efficacy of Photostabilizers on the Recovery of Other Pesticides (Illustrative Data)
| Pesticide | Stabilizer | Stabilizer Concentration | % Recovery after UV Exposure |
| Disulfoton | Quaternary Ammonium UV Absorber | Not specified | 22-26% higher than control |
| Azadirachtin | Phenyl salicylate | 1:1 molar ratio with pesticide | 24% higher than control |
| Chlorpyrifos | Not specified | Not specified | 30% higher than control |
| (This data is for other pesticides and is intended to illustrate the potential effectiveness of photostabilizers) |
Experimental Protocols
Protocol: Forced Photodegradation Study of a this compound Formulation
This protocol outlines a general procedure for conducting a forced photodegradation study to evaluate the photostability of a this compound formulation and the effectiveness of photostabilizers.
1. Materials and Equipment:
-
This compound standard
-
Formulation components (solvents, excipients)
-
Photostabilizers (e.g., a benzophenone-based UV absorber, an antioxidant like BHT)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4]
-
Quartz cuvettes or other UV-transparent containers
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method for this compound
2. Preparation of Samples:
-
Formulation A (Control): Prepare the this compound formulation without any photostabilizers.
-
Formulation B (with UV Absorber): Prepare the formulation with the desired concentration of a UV absorber.
-
Formulation C (with Antioxidant): Prepare the formulation with the desired concentration of an antioxidant.
-
Formulation D (with UV Absorber and Antioxidant): Prepare the formulation with the desired concentrations of both a UV absorber and an antioxidant.
-
Placebo Formulations: Prepare corresponding placebo formulations for each of the above (without the active ingredient).
-
Dark Control Samples: For each formulation (A, B, C, and D), prepare a corresponding dark control sample by wrapping the container completely in aluminum foil.
3. Experimental Workflow:
4. Exposure Conditions:
-
Place the unwrapped samples in the photostability chamber.
-
Place the dark control samples in the same chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
Monitor and control the temperature inside the chamber to minimize thermal degradation.
5. Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each sample.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Analyze the placebo samples to identify any peaks that may arise from the degradation of excipients.
-
Analyze the dark control samples to quantify any degradation that is not light-induced.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for all formulations.
-
Correct for any degradation observed in the dark control samples.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each formulation.
-
Calculate the half-life (t½) for each formulation using the equation: t½ = 0.693 / k.
-
Compare the degradation rates and half-lives of the stabilized formulations (B, C, and D) to the control formulation (A) to evaluate the effectiveness of the photostabilizers.
References
Technical Support Center: Analysis of (1R)-cis-imiprothrin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (1R)-cis-imiprothrin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] For this compound, a synthetic pyrethroid insecticide, complex matrices like food, environmental samples, or biological fluids can introduce a variety of interfering substances.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The most common method is to compare the signal response of this compound in a pure solvent standard to its response in a sample extract where the matrix is present but the analyte is spiked at the same concentration post-extraction. A significant difference in signal intensity indicates the presence of matrix effects. A qualitative method involves post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal when a blank matrix extract is injected indicates regions of ion suppression or enhancement.
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: Key strategies include:
-
Effective Sample Preparation: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for pesticide residue analysis in various matrices and can help remove a significant portion of interfering compounds.[3]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[4][5][6] An ideal SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, thus experiencing the same degree of matrix effect.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for signal suppression or enhancement.[7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[8]
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
A4: The commercial availability of a specific stable isotope-labeled internal standard for this compound may be limited. However, SIL-IS for other pyrethroids, such as permethrin (phenoxy-¹³C₆), are available and may be used as a surrogate if its chromatographic and ionization behavior is demonstrated to be sufficiently similar to this compound.[9] It is essential to validate the performance of any surrogate internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of this compound signal in replicate injections of the same sample. | Inconsistent matrix effects between injections. This can be due to a highly complex and variable matrix. | 1. Incorporate a suitable stable isotope-labeled internal standard to normalize the signal. 2. Improve the sample cleanup procedure to remove more interfering components. 3. Evaluate the robustness of the chromatographic method. |
| Significant signal suppression observed for this compound. | Co-elution of matrix components that compete for ionization. Common in complex matrices like food or environmental samples. | 1. Optimize the chromatographic gradient to better separate the analyte from the interfering peaks. 2. Enhance the sample preparation method (e.g., by adding a solid-phase extraction (SPE) cleanup step after QuEChERS). 3. Use matrix-matched calibration curves. |
| Signal enhancement is observed, leading to overestimation of the analyte. | Co-eluting matrix components facilitate the ionization of this compound. | 1. Similar to signal suppression, improve chromatographic separation and sample cleanup. 2. The use of a reliable internal standard is critical to correct for this effect. |
| Different matrix effects are observed between different sample types (e.g., vegetables vs. fruits). | The composition of the matrix is significantly different between sample types. | 1. Develop and validate matrix-specific methods. 2. Use matrix-matched calibrants for each distinct matrix type.[8] 3. If a stable isotope-labeled internal standard is used, verify its effectiveness across all matrices. |
Quantitative Data on Matrix Effects for Pyrethroids
| Pyrethroid | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Cypermethrin | Milk | QuEChERS | 85 - 110 | [10] |
| Deltamethrin | Milk | QuEChERS | 90 - 105 | [10] |
| Permethrin | Milk | QuEChERS | 80 - 115 | [10] |
| Fenvalerate | Vegetables | Dichloromethane Extraction | 80.1 - 109.8 | [7] |
| Lambda-cyhalothrin | Vegetables | Dichloromethane Extraction | 80.1 - 109.8 | [7] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Extract a blank sample matrix (a sample known to not contain the analyte) using your validated sample preparation method (e.g., QuEChERS).
-
Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the pure solvent standard.
-
Analyze both the pure solvent standard and the spiked matrix extract by LC-MS/MS under the same conditions.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent Standard) * 100
Protocol 2: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fruits/Vegetables)
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. If using a stable isotope-labeled internal standard, add it at this stage.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds and centrifuge at >3000 g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Visualizations
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eth.swisscovery.slsp.ch [eth.swisscovery.slsp.ch]
- 3. lcms.cz [lcms.cz]
- 4. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity for (1R)-cis-Imiprothrin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of extraction methods for (1R)-cis-imiprothrin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification of this specific stereoisomer.
Introduction to this compound and the Importance of Stereoselectivity
Imiprothrin is a synthetic pyrethroid insecticide known for its rapid knockdown activity against household insects.[1] Like many pyrethroids, imiprothrin possesses multiple chiral centers, resulting in a mixture of stereoisomers. The biological activity of these isomers can vary significantly. The (1R)-cis isomer of imiprothrin is of particular interest due to its potent insecticidal properties. Therefore, developing extraction methods that selectively isolate this specific isomer is crucial for accurate toxicological studies, environmental fate analysis, and the development of more effective and environmentally benign pesticide formulations.
The primary challenge in isolating this compound lies in separating it from its trans-isomer and its corresponding enantiomer. This requires a nuanced approach to extraction and purification, where method parameters are carefully optimized to favor the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in selectively extracting this compound?
A1: The main challenges include:
-
Co-extraction of other isomers: Standard extraction methods often co-extract all imiprothrin isomers, making subsequent purification difficult.
-
Isomerization: Certain extraction conditions, such as high temperatures or the use of specific solvents, can cause isomerization, altering the cis/trans ratio or leading to racemization.[2]
-
Matrix effects: Complex sample matrices (e.g., soil, biological tissues) can interfere with extraction efficiency and selectivity.
-
Low concentrations: Environmental and biological samples often contain very low concentrations of the target analyte, requiring highly sensitive and selective methods.
Q2: Which analytical techniques are most suitable for separating imiprothrin isomers after extraction?
A2: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective techniques. Supercritical fluid chromatography (SFC) is also a powerful tool for chiral separations of pyrethroids, often offering faster analysis times and reduced solvent consumption.[3][4][5]
Q3: Can extraction conditions really influence the isomeric ratio of imiprothrin?
A3: Yes. The choice of solvent, pH, and temperature during extraction can impact the stability of the isomers. For instance, polar solvents and elevated temperatures can sometimes promote the isomerization of certain pyrethroids.[2] Therefore, method optimization is critical to maintain the original isomeric composition of the sample.
Q4: What is the significance of the (1R) configuration in pyrethroids?
A4: The stereochemistry at the C1 position of the cyclopropane ring is crucial for the insecticidal activity of many pyrethroids. The (1R) configuration is often associated with higher potency.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the selective extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of all isomers | - Inefficient extraction solvent. - Insufficient sample homogenization. - Matrix interference. | - Screen different extraction solvents or solvent mixtures (e.g., hexane, acetone, acetonitrile).[8] - Optimize homogenization time and technique. - Employ a clean-up step using Solid Phase Extraction (SPE) with appropriate sorbents (e.g., silica, Florisil).[9] |
| Poor selectivity for the cis-isomer | - Extraction solvent does not favor the cis-isomer. - Inappropriate pH conditions. | - Experiment with solvent systems of varying polarity. - Adjust the pH of the aqueous phase during Liquid-Liquid Extraction (LLE) to potentially influence the partitioning of the isomers. |
| Evidence of isomerization (altered cis/trans ratio) | - High extraction temperature. - Use of certain solvents (e.g., some alcohols) that can promote isomerization.[2] - Exposure to light (for some photolabile pyrethroids). | - Perform extractions at room temperature or below. - Use non-polar or aprotic solvents where possible.[2] - Protect samples from light during extraction and storage. |
| Enantiomeric ratio not maintained (racemization) | - Harsh extraction conditions (e.g., extreme pH, high temperature). - Incompatible solvent system. | - Use mild extraction conditions. - Screen different solvents for their effect on chiral stability.[2] - Minimize extraction time. |
| Inconsistent results between samples | - Variability in sample matrix. - Inconsistent application of the extraction protocol. - Degradation of the analyte. | - Develop a robust sample preparation protocol with a thorough clean-up step. - Ensure precise and consistent execution of each step of the protocol. - Analyze samples as quickly as possible after collection and extraction. |
Quantitative Data on Extraction Methods
The following tables summarize typical recovery and selectivity data for different extraction methods applied to pyrethroids. Note that data for imiprothrin is limited, and these values are indicative based on studies of structurally similar pyrethroids.
Table 1: Comparison of Extraction Method Recoveries for Pyrethroids
| Extraction Method | Matrix | Pyrethroid(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Water | Multiple Pyrethroids | 88.2 - 123.4 | < 10 | [10] |
| Solid Phase Extraction (SPE) | Blood | Multiple Pyrethroids | > 80 (with Florisil) | Varies | [9] |
| Supercritical Fluid Extraction (SFE) | Pyrethrum Flower | Pyrethrins I & II | > 95 | < 15 | [11] |
| Micro-LLE | Water | Permethrin, Cypermethrin, Resmethrin | 84.7 - 94.5 | < 10 | [12] |
Table 2: Chiral Selectivity in Pyrethroid Analysis
| Pyrethroid | Isomer Pair | Separation Technique | Chiral Stationary Phase | Selectivity Factor (α) | Reference |
| cis-Permethrin | (1R)-cis vs. (1S)-cis | GC | β-cyclodextrin | Baseline separation | [4] |
| Deltamethrinic Acid | (+) vs. (-) | Capillary Electrophoresis | Trimethyl-β-cyclodextrin | > 1.1 | [13] |
| Cypermethrin | Multiple isomers | HPLC | Chiralpak AD-RH | Varies per isomer pair | [14] |
Experimental Protocols
Protocol 1: Selective Liquid-Liquid Extraction (LLE) for this compound
This protocol is a generalized procedure that should be optimized for your specific sample matrix.
-
Sample Preparation:
-
For liquid samples (e.g., water), measure a known volume (e.g., 100 mL) and adjust the pH to neutral (pH 7) using dilute acid or base.
-
For solid samples (e.g., soil, tissue), weigh a known amount (e.g., 10 g) and homogenize with a suitable solvent like acetone or acetonitrile. Centrifuge and collect the supernatant.
-
-
Extraction:
-
Transfer the prepared sample to a separatory funnel.
-
Add an equal volume of a non-polar solvent such as n-hexane.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
-
Phase Separation and Concentration:
-
Collect the organic (upper) layer containing the pyrethroids.
-
Repeat the extraction of the aqueous layer twice more with fresh n-hexane.
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a small volume (e.g., 1 mL).
-
-
Analysis:
-
The concentrated extract is now ready for analysis by a chiral chromatographic method (e.g., HPLC-UV/MS or GC-ECD/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Enrichment
SPE is often used as a clean-up step after an initial extraction to remove interfering matrix components.
-
Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., silica or Florisil).
-
Condition the cartridge by passing a sequence of solvents, typically starting with a strong solvent like methanol, followed by the extraction solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Load the crude extract (dissolved in the appropriate loading solvent) onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent or a mixture of solvents to elute weakly retained impurities while the pyrethroids remain on the sorbent.
-
-
Elution:
-
Elute the target pyrethroids with a stronger solvent or solvent mixture (e.g., a mixture of hexane and acetone).
-
Collect the eluate.
-
-
Concentration and Analysis:
-
Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chiral chromatographic analysis.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that offers high selectivity.
-
Sample Preparation:
-
Grind solid samples to a fine powder to increase surface area.
-
Mix the sample with a drying agent like diatomaceous earth.
-
-
SFE System Setup:
-
Pack the sample into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Temperature: Typically low to moderate (e.g., 40-60°C) to prevent thermal degradation.[11]
-
Pressure: Varies depending on the desired selectivity (e.g., 150-300 bar).
-
CO₂ Flow Rate: Optimize for efficient extraction.
-
Modifier: A small percentage of a polar co-solvent like methanol or ethanol can be added to the supercritical CO₂ to enhance the extraction of more polar compounds.
-
-
-
Extraction and Collection:
-
Perform the extraction for a predetermined time.
-
The extracted analytes are collected by depressurizing the supercritical fluid in a collection vessel, where the CO₂ vaporizes, leaving behind the extracted compounds.
-
-
Analysis:
-
Dissolve the collected extract in a suitable solvent for chiral analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for common extraction issues.
References
- 1. Chiral stability of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abiotic enantiomerization of permethrin and cypermethrin: Effects of organic solvents - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of enantiomers of synthetic pyrethroids in water by solid phase microextraction - enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRE-CONCENTRATION OF CHIRAL PESTICIDES, CHIRAL SEPARATION TECHNIQUES [ebrary.net]
Technical Support Center: Optimization of Spray Droplet Size for (1R)-cis-imiprothrin Application
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal application of (1R)-cis-imiprothrin through spray systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal droplet size for the application of this compound?
A1: The ideal droplet size for insecticides like this compound generally falls between 150 to 300 microns.[1] This range balances the need for good target coverage with the risk of spray drift.[1] Smaller droplets (<150 microns) can provide better coverage but are highly susceptible to drift and evaporation, while larger droplets (>350 microns) have less drift potential but may not provide adequate coverage.[1] For targeting flying insects, smaller droplets with longer suspension times in the air can be beneficial.[2]
Q2: How does droplet size affect the efficacy of this compound?
A2: Droplet size is a critical factor in the performance of spray applications.[1] Smaller droplets increase the surface area coverage on the target pest.[1] However, if droplets are too small, they may not have enough momentum to impact the target and can be carried away by air currents.[3] Conversely, very large droplets can lead to uneven distribution and runoff from the target surface.[4]
Q3: What are the main factors that influence the droplet size of a spray?
A3: Several factors influence the size of spray droplets. The nozzle type, orifice size, and spray pressure are the most significant.[5] Additionally, the viscosity, surface tension, and temperature of the spray solution can affect droplet size.[2] Environmental conditions such as wind speed, temperature, and humidity also play a crucial role in the final droplet size and its behavior after leaving the nozzle.
Q4: What is Volume Median Diameter (VMD) and why is it important?
A4: Volume Median Diameter (VMD), also denoted as DV0.5, is the droplet size that divides the spray volume into two equal halves; 50% of the spray volume is in droplets smaller than the VMD, and 50% is in droplets larger than the VMD.[5][6] It is a standard metric for characterizing the droplet size spectrum of a spray. Monitoring the VMD is crucial for ensuring that the application is within the optimal range for efficacy and for minimizing drift.
Q5: How can I minimize spray drift when applying this compound?
A5: To minimize spray drift, select nozzles that produce a coarser droplet spectrum.[5] Droplets smaller than 150 microns are most prone to drift.[5] Increasing the droplet size, even slightly, can significantly increase its weight, making it less susceptible to wind.[5] Other strategies include lowering the spray boom height, avoiding spraying in high wind conditions, and using drift-reducing adjuvants in the tank mix.
Troubleshooting Guide
Issue 1: Poor or inconsistent pest control after application.
-
Possible Cause: Incorrect droplet size.
-
Possible Cause: Inadequate spray coverage.
-
Possible Cause: Environmental factors affecting efficacy.
-
Possible Cause: Pest resistance.
-
Solution: If other causes have been ruled out, consider the possibility of pest resistance. Rotate to an insecticide with a different mode of action for subsequent applications.[9]
-
Issue 2: Evidence of off-target spray drift.
-
Possible Cause: Droplet size is too small.
-
Possible Cause: High wind speeds during application.
-
Solution: Do not spray when wind speeds are high. Always monitor weather conditions before and during application.[2]
-
-
Possible Cause: Incorrect spray boom height.
-
Solution: Lowering the spray boom reduces the distance droplets have to travel to the target, minimizing their exposure to wind.
-
Issue 3: Clogged or malfunctioning spray nozzles.
-
Possible Cause: Incompatible tank mix.
-
Possible Cause: Worn or damaged nozzles.
Data Presentation
Table 1: ASABE S-572.1 Droplet Size Classification and General Recommendations
| Category | Symbol | VMD Range (microns) | Color Code | General Application Notes |
| Extremely Fine | XF | < 60 | Purple | Prone to drift, specialized applications. |
| Very Fine | VF | 60 - 144 | Red | High drift potential, good for some insecticides.[12] |
| Fine | F | 145 - 224 | Orange | Good coverage, moderate drift risk. Often used for insecticides and fungicides.[12] |
| Medium | M | 225 - 324 | Yellow | Good balance of coverage and drift control.[12] |
| Coarse | C | 325 - 449 | Blue | Reduced drift, suitable for herbicides.[12] |
| Very Coarse | VC | 450 - 549 | Green | Low drift potential. |
| Extremely Coarse | XC | > 550 | White | Minimal drift. |
Table 2: Influence of Spray Parameters on Droplet Size
| Parameter | Effect of Increase | Rationale |
| Nozzle Orifice Size | Increases Droplet Size | A larger opening results in a thicker liquid sheet that breaks into larger droplets. |
| Spray Pressure | Decreases Droplet Size | Higher pressure increases the fluid's velocity, leading to more energetic atomization and smaller droplets.[2][13] |
| Spray Angle | Decreases Droplet Size | A wider spray angle spreads the liquid over a larger area, resulting in a thinner sheet that forms smaller droplets. |
| Liquid Viscosity | Increases Droplet Size | More viscous liquids resist being broken apart, leading to the formation of larger droplets.[2] |
Experimental Protocols
Protocol: Measurement of Spray Droplet Size Using Laser Diffraction
This protocol outlines the steps for measuring the droplet size spectrum of a spray nozzle, a method used to ensure consistent and repeatable data.[14][15]
1. Materials and Equipment:
-
Laser diffraction system (e.g., Malvern Spraytec)
-
Wind tunnel
-
Spray nozzle to be tested
-
Pressure tank for spray solution
-
Pressure regulator and gauge
-
Linear traverse system to move the nozzle
-
"Active blank" spray solution (e.g., water with a non-ionic surfactant to mimic a pesticide formulation)[15]
-
Hot wire anemometer or pitot tube for airspeed measurement
2. Preliminary Setup and Alignment:
-
Align the laser diffraction system components according to the manufacturer's guidelines.[15]
-
Mount the spray nozzle on the linear traverse system at the opening of the wind tunnel.[14]
-
Ensure the distance between the nozzle outlet and the laser measurement zone is set to a consistent distance, for example, 30.5 cm.[14][16]
3. Spray Solution Preparation:
-
Prepare the "active blank" spray solution. For example, add a 90% non-ionic surfactant to water at a concentration of 0.25% v/v and mix thoroughly.[15]
-
Fill the pressure tank with the prepared solution and securely seal it.[14][16]
-
Connect the air pressure hose to the tank and the liquid hose from the tank to the nozzle.[14][16]
4. Measurement Procedure (Ground Application Simulation):
-
Turn on the wind tunnel and set the desired airspeed (e.g., 6.7 m/s), confirming with the anemometer.[15][16]
-
Set the desired spray pressure (e.g., 276 kPa / 40 psi) using the pressure regulator and confirm with the gauge near the nozzle.[15][16]
-
Position the nozzle at the starting point of the traverse (e.g., the top-most position).[15]
-
Enter all experimental parameters (nozzle type, pressure, etc.) into the laser diffraction system software.
-
Perform a background reference measurement with the laser system to account for any ambient dust or particles.[16]
-
Initiate the measurement cycle in the software. When prompted, open the liquid feed valve to start the spray.[16]
-
Activate the linear traverse to move the nozzle through the laser beam, ensuring the entire spray plume is measured.[16]
-
Once the measurement is complete, close the liquid feed valve.
-
Repeat the measurement multiple times for each set of parameters to ensure repeatability.
5. Data Analysis:
-
The system software will analyze the scattered laser light to calculate the droplet size distribution.
-
Key parameters to record include the Volume Median Diameter (VMD or DV0.5), DV0.1, and DV0.9. The DV0.1 value is indicative of the fine, drift-prone droplets, while DV0.9 represents the coarsest droplets in the spray.[5][6]
Visualizations
Caption: Troubleshooting workflow for poor insecticide efficacy.
Caption: Factors influencing spray droplet size.
Caption: Experimental workflow for droplet size measurement.
References
- 1. magrowtec.com [magrowtec.com]
- 2. Droplet Size: Why Does it Matter? - MGK Educational Resources [mgk.com]
- 3. The Droplet Size Debate – Sprayers 101 [sprayers101.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding Droplet Size – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Drop Size Measurement Techniques for Agricultural Sprays:A State-of-The-Art Review [mdpi.com]
- 7. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 8. Why Your Insecticide May Not Be Working as Well as You Would Like | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 9. treefruit.com.au [treefruit.com.au]
- 10. Best Practices for Effective and Efficient Pesticide Application | Ohioline [ohioline.osu.edu]
- 11. aces.edu [aces.edu]
- 12. bae.k-state.edu [bae.k-state.edu]
- 13. Analysis of droplet size uniformity and selection of spray parameters based on the biological optimum particle size theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Measuring Spray Droplet Size from Agricultural Nozzles Using Laser Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Validation & Comparative
Validating an Analytical Method for (1R)-cis-imiprothrin in Soil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of (1R)-cis-imiprothrin in soil samples. It offers a detailed examination of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and compares its performance with traditional solvent extraction techniques. The supporting experimental data, derived from studies on similar pyrethroid insecticides, offers a benchmark for establishing a robust validation protocol for this compound.
Executive Summary
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical performance data for the analysis of pyrethroid insecticides in soil using different analytical techniques. This data can serve as a baseline for the validation of an analytical method for this compound.
| Parameter | QuEChERS with LC-MS/MS | QuEChERS with GC-MS/MS | Traditional Solvent Extraction with GC-ECD/NPD |
| Linearity (R²) | > 0.99[4] | > 0.99[5] | > 0.99 |
| Accuracy (Recovery %) | 70-120%[3][4] | 70-120%[6] | 60-110% |
| Precision (RSD %) | < 15%[4][6] | < 15%[6] | < 20% |
| Limit of Detection (LOD) | 0.05 - 2.59 ng/L (in water)[6] | 0.1 - 10.4 µg/kg[3] | 1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 10 - 15 µg/kg[7] | 0.2 - 0.5 µg/kg[8] | 5 - 20 µg/kg |
Experimental Protocols
Proposed Method: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a proposed adaptation of the widely used QuEChERS method for the analysis of this compound in soil.
1. Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For dry soil, add 8 mL of water and vortex for 1 minute to hydrate the sample.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Analysis by LC-MS/MS:
-
Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
-
Inject into the LC-MS/MS system for analysis.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
-
Alternative Method: Traditional Solvent Extraction and GC-MS Analysis
1. Sample Preparation:
-
Weigh 20 g of homogenized soil into a glass extraction vessel.
-
Mix with 10 g of anhydrous sodium sulfate.
2. Extraction:
-
Extract the sample with 100 mL of a 1:1 (v/v) mixture of acetone and hexane using a Soxhlet extractor for 8 hours or an ultrasonic bath for 30 minutes.
3. Cleanup:
-
Concentrate the extract to a small volume using a rotary evaporator.
-
Perform column chromatography cleanup using a Florisil or silica gel column to remove interfering co-extractives.
-
Elute the analyte with a suitable solvent mixture (e.g., hexane:diethyl ether).
4. Analysis by GC-MS:
-
Concentrate the cleaned extract and bring it to a final volume in a suitable solvent (e.g., hexane).
-
Inject into the GC-MS system.
-
GC Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of pyrethroids.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
Method Validation Parameters
A comprehensive validation of the analytical method for this compound in soil should include the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the soil matrix.
-
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, determined by spiking soil samples with known concentrations of the analyte.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Matrix Effects: The influence of co-eluting compounds from the soil matrix on the ionization and detection of the analyte.
Visualizations
Caption: Experimental workflow for the QuEChERS-based analysis of this compound in soil.
Caption: Comparison of QuEChERS and traditional solvent extraction methods for pesticide analysis in soil.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Performance of gas chromatography/tandem mass spectrometry in the analysis of pyrethroid insecticides in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Analysis of (1R)-cis-imiprothrin and Other Pyrethroids on Insect Pests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of (1R)-cis-imiprothrin with other commonly used pyrethroids. The information presented is based on available experimental data to assist researchers and professionals in drug development and pest management in making informed decisions.
Executive Summary
This compound is a synthetic pyrethroid insecticide known for its exceptionally rapid knockdown effect, particularly against household pests like cockroaches.[1] Like other pyrethroids, it acts as a neurotoxin by targeting the voltage-gated sodium channels of insects, leading to paralysis and death.[2] This guide compares the efficacy of this compound with other pyrethroids such as cypermethrin, deltamethrin, and permethrin, focusing on quantitative measures like lethal dose (LD50) and knockdown time (KT50) for key insect species. Detailed experimental protocols for common bioassays are also provided to ensure the reproducibility and accurate interpretation of the presented data.
Data Presentation: Efficacy Against Musca domestica (Housefly)
The following table summarizes the lethal dose (LD50) values of various pyrethroids against the adult housefly, Musca domestica. A lower LD50 value indicates higher toxicity.
| Pyrethroid | LD50 (µ g/fly ) | Strain | Reference |
| Beta-cyfluthrin | ~0.003 (susceptible) | NIU (susceptible) | [3] |
| Deltamethrin | 0.0185 (lab strain) | Laboratory | [4] |
| Cypermethrin | 0.0223 (lab strain) | Laboratory | [4] |
| Cyfluthrin | 0.0133 (lab strain) | Laboratory | [4] |
| Permethrin | - | Resistant (WHF) | [5] |
Note: Direct comparative LD50 data for this compound against Musca domestica was not available in the reviewed literature. The table presents data for other pyrethroids to provide a baseline for comparison.
Data Presentation: Efficacy Against Blattella germanica (German Cockroach)
The following table summarizes the knockdown time (KT50) and lethal concentration (LC50) values of various pyrethroids against the German cockroach, Blattella germanica. A lower KT50 value indicates a faster knockdown effect.
| Pyrethroid | KT50 (minutes) | LC50 | Strain | Reference | | --- | --- | --- | --- | | Deltamethrin | - | - | Field Strains |[6] | | Cypermethrin | 240.37 (max) | - | Koodakan |[7] | | Lambda-cyhalothrin | - | - | Hospital Strains |[8] | | Permethrin + Propoxur | 5.68 (min) | - | Ebne-Sina |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are protocols for two standard bioassays used to evaluate pyrethroid performance.
Topical Application Bioassay for Musca domestica
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50).
Materials:
-
Technical grade pyrethroid insecticides
-
Acetone (analytical grade)
-
Microsyringe or micropipette
-
CO2 for anesthetizing insects
-
Glass vials or petri dishes
-
Rearing cages for houseflies
-
Sugar and water for feeding
Procedure:
-
Insect Rearing: Rear houseflies (Musca domestica) in cages under controlled laboratory conditions (e.g., 27±2°C, 60-70% relative humidity, 12:12 light:dark photoperiod). Provide a diet of sugar and water. Use 3-5 day old adult female flies for the assay.[9]
-
Insecticide Dilution: Prepare a stock solution of the technical grade pyrethroid in acetone. Make a series of serial dilutions to obtain a range of concentrations that will produce mortality between 10% and 90%.
-
Application: Anesthetize a batch of flies using CO2. Using a microsyringe, apply a precise volume (e.g., 1 µl) of the insecticide solution to the dorsal thorax of each fly.[3] A control group should be treated with acetone only.
-
Observation: Place the treated flies in holding containers with access to food and water. Record mortality at 24 and 48 hours post-treatment. Flies that are moribund or unable to move are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.
Glass Jar Contact Bioassay for Blattella germanica
This method assesses the knockdown and mortality of cockroaches exposed to a surface treated with an insecticide.
Materials:
-
Technical grade pyrethroid insecticides
-
Acetone (analytical grade)
-
Glass jars (e.g., 500 ml)
-
Pipettes
-
Adult male German cockroaches (Blattella germanica)
Procedure:
-
Insect Rearing: Rear German cockroaches in suitable containers with food (e.g., dog food) and water, maintained at approximately 28°C and 65% humidity.[8]
-
Jar Treatment: Prepare different concentrations of the insecticide in acetone. Pipette a specific volume (e.g., 2.5 ml) of the insecticide solution into each glass jar. Roll the jar to ensure the inner surface is evenly coated. Allow the acetone to evaporate completely, leaving a film of the insecticide.[8] Control jars are treated with acetone only.
-
Exposure: Introduce a known number of adult male cockroaches (e.g., 10) into each treated jar.
-
Observation: Record the number of knocked-down cockroaches at regular intervals to determine the knockdown time (KT50). After a set exposure period (e.g., 1 hour), transfer the cockroaches to clean containers with food and water and record mortality at 24 hours.
-
Data Analysis: Probit analysis can be used to determine the KT50 (time to knockdown 50% of the population) and LC50 (concentration to kill 50% of the population).
Mandatory Visualizations
Pyrethroid Signaling Pathway
Pyrethroids exert their neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. They bind to the open state of the channel, preventing its closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect.
Experimental Workflow: Topical Application Bioassay
The following diagram illustrates the typical workflow for a topical application bioassay to determine the LD50 of an insecticide.
References
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiprothrin vs Cypermethrin - Ageruo [m.ageruo.com]
- 3. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Point Protection with Transfluthrin against Musca domestica L. in a Semi-Field Enclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory efficacy and toxicology of two commercial insecticides (deltamethrin and fenitrothion) against two German cockroach field strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jad.tums.ac.ir [jad.tums.ac.ir]
- 8. iahsj.kaums.ac.ir [iahsj.kaums.ac.ir]
- 9. thepharmajournal.com [thepharmajournal.com]
Navigating the Maze of Pyrethroid Resistance: A Comparative Look at (1R)-cis-imiprothrin and Deltamethrin
A critical challenge in entomology and pest management is the evolution of insecticide resistance. This guide offers a comparative analysis of cross-resistance between two synthetic pyrethroid insecticides: (1R)-cis-imiprothrin and deltamethrin. While deltamethrin is a widely studied insecticide with well-documented resistance mechanisms, a significant gap in publicly available research exists for this compound, limiting a direct, data-driven comparison. This guide, therefore, provides a comprehensive overview of deltamethrin resistance as a benchmark for understanding potential cross-resistance, alongside the available information for imiprothrin.
Shared Target, Shared Challenge: The Pyrethroid Mode of Action
Both this compound and deltamethrin belong to the pyrethroid class of insecticides. Their primary mode of action is the disruption of the nervous system in insects. They achieve this by targeting the voltage-gated sodium channels in nerve cells, forcing them to remain open for extended periods. This leads to repetitive nerve firing, paralysis, and ultimately, the death of the insect. Due to this shared molecular target, it is highly probable that insects resistant to deltamethrin will exhibit some level of cross-resistance to this compound, and vice versa. The primary mechanisms driving this resistance are target-site insensitivity and enhanced metabolic detoxification.
Deltamethrin: A Case Study in Resistance
Deltamethrin is a potent, broad-spectrum pyrethroid insecticide used extensively in agriculture and public health. Its widespread use has unfortunately led to the development of resistance in numerous insect species. The two major mechanisms of deltamethrin resistance are:
-
Target-Site Insensitivity (Knockdown Resistance - kdr): This is caused by point mutations in the gene encoding the voltage-gated sodium channel. These mutations alter the protein structure, reducing the binding affinity of deltamethrin to its target site. This renders the insecticide less effective.
-
Metabolic Resistance: This involves the enhanced detoxification of the insecticide by enzymes before it can reach its target. The primary enzyme families implicated in deltamethrin resistance are Cytochrome P450 monooxygenases (P450s), esterases, and Glutathione S-transferases (GSTs).
Quantitative Data on Deltamethrin Resistance
The following table summarizes representative data on deltamethrin resistance from various studies. It is important to note that resistance ratios can vary significantly depending on the insect species, the geographical strain, and the specific experimental conditions.
| Insect Species | Resistant Strain | LD50 (ng/insect) of Resistant Strain | LD50 (ng/insect) of Susceptible Strain | Resistance Ratio (RR) | Primary Resistance Mechanism(s) |
| Aedes aegypti | LMR KDR:RK | 0.23 | 0.01 | 23 | kdr (410L+V1016I+1534C) |
| Anopheles gambiae | Akron | 1.2 | 0.03 | 40 | Metabolic (P450s) and kdr |
| Musca domestica | ALHF | >1000 | 10 | >100 | kdr and metabolic |
| Triatoma infestans | Argentina | 1.08 - 8.92 | 0.02 - 0.13 | High | Not specified |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. The Resistance Ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
This compound: Unraveling the Resistance Profile
Imiprothrin is a synthetic pyrethroid known for its rapid knockdown effect on household insects. Commercial imiprothrin is typically a mixture of the (1R)-cis- and (1R)-trans-isomers. While it is established that imiprothrin, like other pyrethroids, targets the voltage-gated sodium channels, there is a notable absence of published, peer-reviewed studies detailing specific mechanisms of resistance to this compound or quantifying the level of resistance in various insect populations.
Given its shared mode of action with deltamethrin, it is plausible that the same resistance mechanisms—kdr mutations and metabolic enzyme activity—would confer resistance to this compound. However, without specific experimental data, the extent of cross-resistance remains speculative.
Experimental Protocols for Assessing Insecticide Resistance
The following are detailed methodologies for key experiments used to evaluate insecticide resistance and cross-resistance.
Topical Bioassay for LD50 Determination
Objective: To determine the dose of an insecticide that is lethal to 50% of a test population.
Protocol:
-
Insect Rearing: Maintain susceptible and field-collected (potentially resistant) insect strains under controlled laboratory conditions (e.g., 25±2°C, 60±5% relative humidity, 12:12 h light:dark cycle).
-
Insecticide Dilution: Prepare a series of dilutions of the technical grade insecticide in a suitable solvent (e.g., acetone).
-
Application: Apply a precise volume (e.g., 0.1-1.0 µL) of each insecticide dilution to the dorsal thorax of individual adult insects using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record mortality at a set time point, typically 24 hours post-treatment. Insects are considered dead if they are unable to move when prodded.
-
Data Analysis: Analyze the dose-mortality data using probit analysis to calculate the LD50 values and their 95% confidence intervals.
-
Resistance Ratio Calculation: Calculate the resistance ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
Synergist Bioassay
Objective: To investigate the involvement of metabolic enzymes (P450s, esterases) in resistance.
Protocol:
-
Synergist Pre-treatment: Pre-treat a group of resistant insects with a sublethal dose of a synergist, such as piperonyl butoxide (PBO) for P450s or S,S,S-tributyl phosphorotrithioate (DEF) for esterases, one hour before insecticide application.
-
Insecticide Application: Following the pre-treatment, conduct a topical bioassay as described above.
-
Data Analysis: Calculate the LD50 for the synergized group.
-
Synergism Ratio (SR) Calculation: Calculate the synergism ratio by dividing the LD50 of the insecticide alone by the LD50 of the insecticide with the synergist. An SR value significantly greater than 1 indicates the involvement of the targeted enzyme system in resistance.
Molecular Analysis of kdr Mutations
Objective: To detect the presence of specific point mutations in the voltage-gated sodium channel gene.
Protocol:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Amplify the specific region of the voltage-gated sodium channel gene known to harbor kdr mutations using specific primers.
-
Genotyping: Analyze the PCR products for the presence of mutations using methods such as:
-
DNA sequencing: To directly identify the nucleotide sequence.
-
Allele-specific PCR (AS-PCR): To selectively amplify the wild-type or mutant allele.
-
Real-time PCR with fluorescent probes: For high-throughput genotyping.
-
-
Data Analysis: Determine the frequency of susceptible and resistant alleles in the population.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex processes involved in insecticide resistance, the following diagrams have been generated using the DOT language.
Figure 1: Conceptual diagram of pyrethroid resistance mechanisms.
Figure 2: Experimental workflow for insecticide resistance assessment.
Conclusion and Future Directions
The development of insecticide resistance is a continuous evolutionary process that poses a significant threat to the effective control of insect pests. While the mechanisms of resistance to deltamethrin are well-established and provide a solid framework for understanding pyrethroid resistance in general, the lack of specific data for this compound is a critical knowledge gap.
Future research should prioritize the following:
-
Direct comparative studies on the cross-resistance between this compound and deltamethrin in various key insect pests.
-
Investigation of the specific metabolic pathways involved in the detoxification of this compound.
-
Screening for target-site mutations that confer resistance to this compound.
A deeper understanding of the cross-resistance profiles of different pyrethroids is essential for the development of effective resistance management strategies, which may include the rotation of insecticides with different modes of action to preserve their efficacy.
Enantioselective Degradation of (1R)-cis-Imiprothrin in Biological Systems: A Comparative Guide
While specific quantitative data on the enantioselective degradation of the individual enantiomers of (1R)-cis-imiprothrin is limited in publicly available scientific literature, this guide provides a comparative analysis based on the degradation of its diastereomers (cis vs. trans) and draws parallels from the enantioselective fate of other structurally related pyrethroids. This information is crucial for researchers, scientists, and drug development professionals to understand the potential for stereoselective metabolism of this insecticide.
Imiprothrin is a synthetic pyrethroid insecticide that contains chiral centers, leading to the existence of multiple stereoisomers. The commercial product is a mixture of the (1R)-cis- and (1R)-trans- isomers, typically in a 20:80 ratio.[1] The stereochemistry of a pesticide can significantly influence its biological activity, toxicity, and environmental fate. Biological systems often exhibit stereoselectivity in the degradation of chiral compounds, leading to different metabolic rates and pathways for different isomers.
Comparative Degradation of Imiprothrin Diastereomers in Soil
Studies on the aerobic metabolism of imiprothrin in soil have demonstrated a clear difference in the degradation rates between the cis and trans isomers. The biologically more active trans-isomer degrades more rapidly than the cis-isomer.
| Soil Type | Isomer | Half-life (days) | Reference |
| California Sandy Loam | This compound | 2.2 | [2] |
| (1R)-trans-imiprothrin | 0.22 | [2] | |
| Mississippi Sandy Loam | This compound | 5.1 | [2] |
| (1R)-trans-imiprothrin | 1.3 | [2] |
Table 1: Comparison of the degradation half-lives of (1R)-cis- and (1R)-trans-imiprothrin in different aerobic soil environments.
This difference in degradation rates is significant as it affects the persistence and potential environmental impact of the respective isomers. The faster degradation of the trans-isomer suggests that the cis-isomer may be more persistent in the environment.
Insights from Enantioselective Degradation of Other Pyrethroids
While specific data for this compound enantiomers is scarce, research on other pyrethroids provides strong evidence for enantioselective degradation in biological systems. This enantioselectivity is often attributed to the stereospecificity of microbial enzymes.
| Pyrethroid | Biological System | Observation | Reference |
| cis-Permethrin | Soil & Sediment | Preferential degradation of the (-)-enantiomer over the (+)-enantiomer. | [3] |
| cis-Bifenthrin | Soil & Sediment | Preferential degradation of the (-)-enantiomer over the (+)-enantiomer. | [3] |
| Cypermethrin | Soil | Enantioselective degradation observed with half-lives for individual enantiomers ranging from 52 to 135 days. | [4] |
Table 2: Examples of enantioselective degradation of other cis-pyrethroids in environmental matrices.
These findings suggest that the two enantiomers of this compound could also undergo differential degradation rates in various biological systems. The enzymatic machinery of soil microorganisms and other organisms can recognize and metabolize one enantiomer more efficiently than the other.
Metabolic Pathways and Experimental Workflows
The primary metabolic pathway for imiprothrin in soil involves the cleavage of the ester linkage.[2] This hydrolysis is a common degradation route for pyrethroids and is often the first step in their detoxification.
Caption: Metabolic pathway of imiprothrin in soil.
The study of enantioselective degradation requires specific experimental workflows to separate and quantify the individual stereoisomers.
Caption: Experimental workflow for enantioselective degradation studies.
Experimental Protocols
1. Aerobic Soil Metabolism of Imiprothrin (Adapted from[2])
-
Soils: Two types of sandy loam soils (California and Mississippi) were used. The soil characteristics (pH, organic carbon content, texture) were determined prior to the experiment.
-
Chemicals: (1R)-cis- and (1R)-trans-isomers of [¹⁴C]-labeled imiprothrin (labeled at the 5-position of the imidazolidinyl ring) were used.
-
Incubation: Soil samples (50 g) were treated with the labeled imiprothrin isomers at a concentration of approximately 0.5 mg/kg. The moisture content was adjusted to 75% of the field moisture capacity. The samples were incubated in the dark at 25°C for up to 60 days. Volatile organic compounds and ¹⁴CO₂ were trapped using polyurethane foam and alkali solutions, respectively.
-
Extraction: At various time points, soil samples were extracted three times with a mixture of acetonitrile and water (80:20, v/v) by shaking. The extracts were combined and concentrated.
-
Analysis: The extracts were analyzed by reversed-phase high-performance liquid chromatography (HPLC) with a radioactivity detector to identify and quantify the parent isomers and their degradation products.
-
Data Analysis: The degradation of the cis and trans isomers was modeled using first-order kinetics to calculate the half-lives (DT₅₀).
2. General Protocol for Chiral Analysis of Pyrethroids (Adapted from[3])
-
Extraction: Environmental samples (soil, sediment) are extracted with an appropriate organic solvent (e.g., acetone, hexane).
-
Cleanup: The extracts are cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Chiral Separation: The separation of enantiomers is achieved using chiral chromatography. This can be either high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD-H) or gas chromatography (GC) with a chiral capillary column (e.g., BGB-172).
-
Detection: Detection is typically performed using an electron capture detector (ECD) for GC or a UV or mass spectrometry (MS) detector for HPLC.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard. The enantiomeric fraction (EF) or enantiomeric excess (ee) can then be calculated to assess the degree of enantioselective degradation.
Conclusion
References
- 1. Imiprothrin (Ref: S 41311) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective degradation and chiral stability of pyrethroids in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Profiles of (1R)-cis-Imiprothrin and Permethrin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxicity of the synthetic pyrethroid insecticides (1R)-cis-imiprothrin and the isomers of permethrin. The information is compiled from publicly available safety data and scientific literature to assist researchers in understanding their relative toxicities and mechanisms of action.
Executive Summary
Both this compound and permethrin isomers exert their neurotoxic effects primarily by targeting voltage-gated sodium channels in neurons, leading to hyperexcitability and, at high doses, paralysis. Quantitative data indicates a significant difference in the acute oral toxicity between the cis and trans isomers of permethrin, with the cis isomer demonstrating substantially higher toxicity. While specific comparative data for this compound against individual permethrin isomers is limited, available information on the mixed isomers of imiprothrin suggests a lower acute oral toxicity in rats compared to the more toxic cis-permethrin isomer. This guide presents available quantitative data, details common experimental protocols for assessing neurotoxicity, and provides visualizations of the key signaling pathways and experimental workflows.
Quantitative Neurotoxicity Data
The acute oral toxicity, as indicated by the median lethal dose (LD50), provides a primary quantitative measure for comparing the neurotoxicity of these compounds.
| Compound | Isomer Ratio | Test Species | Vehicle | Acute Oral LD50 (mg/kg bw) | Reference |
| Imiprothrin | Not specified (mixture of (1R)-cis and (1R)-trans) | Rat (male/female) | Not specified | 900 | [1][2] |
| Permethrin | 80:20 (cis:trans) | Rat | Not specified | 220 | [3] |
| Permethrin | 25:75 (cis:trans) | Rat | Not specified | 6000 | [3] |
| Permethrin | Range of isomer ratios | Rat | Corn oil | 430 - 4000 | [4] |
| Permethrin | Not specified | Rat | Aqueous suspension | 2280 - 3580 | [4] |
Key Observations:
-
The cis-isomer of permethrin is significantly more toxic to rats via the oral route than the trans-isomer.[3] The 80:20 cis:trans permethrin mixture is approximately 27 times more toxic than the 25:75 mixture.[3]
-
The acute oral LD50 of the imiprothrin isomer mixture in rats is higher than that of the highly toxic 80:20 cis:trans permethrin mixture, suggesting a potentially lower acute oral toxicity for the imiprothrin mixture.
-
The vehicle used for administration can significantly impact the observed acute toxicity of permethrin.[4][5]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both imiprothrin and permethrin are classified as Type I pyrethroids, which act on the central and peripheral nervous systems.[5][6] Their primary molecular target is the voltage-gated sodium channel (VGSC) on neuronal membranes.
By binding to the VGSC, these pyrethroids modify the channel's gating properties, leading to a prolongation of the sodium current during excitation.[6] This results in repetitive nerve impulses and prolonged depolarization of the neuron, causing the observed signs of neurotoxicity, such as tremors, hypersensitivity, and in severe cases, paralysis.[6][7]
Figure 1. Signaling pathway of pyrethroid neurotoxicity.
Experimental Protocols
The assessment of neurotoxicity for compounds like this compound and permethrin isomers typically involves a combination of in vivo and in vitro assays.
In Vivo Acute Oral Toxicity Testing
This protocol is designed to determine the median lethal dose (LD50) of a substance.
Figure 2. Workflow for in vivo acute oral toxicity testing.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of the effects of a compound on the ion channels of individual neurons.
Figure 3. Workflow for in vitro whole-cell patch-clamp electrophysiology.
Conclusion
The available data clearly demonstrate the neurotoxic potential of both this compound and permethrin isomers, with a pronounced difference in toxicity between the cis and trans isomers of permethrin. The primary mechanism of action for both compounds is the disruption of voltage-gated sodium channel function in neurons. While direct comparative studies are limited, the existing LD50 values provide a basis for a preliminary risk assessment. Further research, particularly employing detailed in vitro electrophysiological and molecular techniques, is necessary to fully elucidate the comparative neurotoxic profiles of this compound and individual permethrin isomers. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for a comprehensive understanding of their potential risks to non-target organisms.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. extranet.who.int [extranet.who.int]
- 4. Permethrin Technical Fact Sheet [npic.orst.edu]
- 5. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Permethrin exposure affects neurobehavior and cellular characterization in rats’ brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a QuEChERS Method for (1R)-cis-Imiprothrin in Produce: A Comparative Guide
This guide provides a comprehensive overview of the validation of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of (1R)-cis-imiprothrin and other synthetic pyrethroids in produce. While specific validation data for the (1R)-cis-isomer of imiprothrin in produce matrices is limited in publicly available literature, this guide synthesizes established QuEChERS methodologies for pyrethroids, offering a robust framework for researchers, scientists, and drug development professionals. The guide also presents a comparison with alternative analytical techniques, supported by experimental data from various studies.
Comparative Analysis of Analytical Methods
The determination of pesticide residues like this compound in produce requires sensitive and reliable analytical methods. The QuEChERS method has gained widespread adoption due to its simplicity and efficiency. However, other techniques also offer viable alternatives. This section compares the QuEChERS method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with traditional chromatographic methods.
Table 1: Comparison of Method Performance for Pyrethroid Analysis in Produce
| Parameter | QuEChERS with GC-MS/MS or LC-MS/MS | Traditional GC-ECD/NPD | Traditional HPLC-UV |
| Linearity (R²) | >0.99[1][2][3][4] | Typically >0.98 | Typically >0.98 |
| Recovery (%) | 70-120[1][2][4][5][6][7] | 70-120 | 70-120 |
| Precision (RSD%) | <20[1][2][4][5][6][7] | <20 | <20 |
| LOD (mg/kg) | 0.00002 - 0.0049[2][6] | ~0.01 | ~0.05 |
| LOQ (mg/kg) | 0.01 - 0.05[1][2] | ~0.05 | ~0.1 |
| Sample Throughput | High | Moderate | Moderate |
| Solvent Consumption | Low | High | High |
| Matrix Effect | Can be significant, often requires matrix-matched standards[1] | Significant | Significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the experimental protocols for the QuEChERS method and provides a general overview of alternative methods.
QuEChERS Method Protocol
This protocol is a widely accepted version of the QuEChERS method for pesticide residue analysis in fruits and vegetables.
2.1.1. Sample Preparation and Extraction
-
Homogenization: Weigh 10-15 g of a representative, homogenized produce sample into a 50 mL centrifuge tube.
-
Fortification (for validation): Spike the sample with a standard solution of this compound or a mix of pyrethroids at desired concentration levels.
-
Hydration (for dry samples): For dry matrices like cereals or dried fruits, add an appropriate amount of water to rehydrate the sample before extraction.
-
Acetonitrile Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Salting-Out: Add a salt mixture, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation. Some variations of the method use citrate or acetate buffering salts to protect pH-sensitive pesticides.
-
Shaking: Immediately shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the acetonitrile extract from the solid sample matrix and water.
2.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE sorbent mixture.
-
Sorbent Composition: The d-SPE mixture typically contains anhydrous MgSO₄ to remove residual water and a primary secondary amine (PSA) sorbent to remove organic acids, sugars, and other matrix components. For pigmented produce, graphitized carbon black (GCB) may be added to remove chlorophyll, though it can also retain some planar pesticides.
-
Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds to 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract ready for analysis by GC-MS/MS or LC-MS/MS. An acidification step with formic acid may be necessary to stabilize base-sensitive pesticides.
Alternative Analytical Methods
Alternative methods for pesticide residue analysis often involve more traditional and time-consuming sample preparation techniques.
-
Gas Chromatography with Electron Capture Detector (GC-ECD) or Nitrogen-Phosphorus Detector (NPD): These methods are suitable for volatile and semi-volatile pesticides. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with larger volumes of organic solvents.
-
High-Performance Liquid Chromatography with UV Detector (HPLC-UV): This technique is applicable to a wide range of pesticides, including those that are not amenable to GC. Sample preparation is similar to that for GC, often requiring extensive cleanup steps to minimize matrix interference.
Workflow and Pathway Diagrams
Visual representations of experimental workflows can significantly enhance understanding. The following diagrams illustrate the QuEChERS workflow and the logical relationship between different analytical approaches.
Caption: QuEChERS experimental workflow for pesticide residue analysis in produce.
Caption: Relationship between sample preparation and analytical instrumentation.
Conclusion
The QuEChERS method provides a rapid, efficient, and cost-effective approach for the determination of this compound and other pyrethroid residues in produce. Its main advantages over traditional methods include higher sample throughput and reduced solvent consumption. While matrix effects can be a challenge, they can be effectively managed through the use of matrix-matched calibration standards. The validation data for pyrethroids demonstrate that the QuEChERS method consistently meets the performance criteria for linearity, recovery, and precision required for regulatory compliance and food safety monitoring. For laboratories analyzing a large number of samples, the QuEChERS method coupled with modern mass spectrometric detection offers a superior solution for the analysis of pyrethroid residues in produce.
References
- 1. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Assessing the Synergistic Effects of (1R)-cis-Imiprothrin with Piperonyl Butoxide (PBO): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synergistic effects of piperonyl butoxide (PBO) with pyrethroid insecticides, with a special focus on (1R)-cis-imiprothrin. While direct experimental data on the combination of this compound and PBO is limited in publicly available literature, this document extrapolates from the well-established synergistic relationship between PBO and other pyrethroids to offer a scientifically grounded assessment. The guide details the mechanism of action, presents comparative data from analogous compounds, and provides standardized experimental protocols for researchers to conduct their own synergistic assessments.
Mechanism of Synergy: PBO's Role in Overcoming Insecticide Resistance
The primary mechanism by which PBO enhances the efficacy of pyrethroid insecticides, including presumably this compound, is through the inhibition of the insect's metabolic defense systems.[1][2] Specifically, PBO is a potent inhibitor of cytochrome P450 monooxygenase enzymes.[1] These enzymes are crucial for the detoxification of xenobiotics, including insecticides.[1] In insecticide-resistant insect populations, the overexpression of these enzymes is a common mechanism that leads to the rapid breakdown of the insecticide molecule before it can reach its target site in the nervous system.[3] By blocking the activity of these P450 enzymes, PBO effectively restores the susceptibility of resistant insects to the pyrethroid.[3]
Comparative Performance of PBO with Pyrethroids
The synergistic effect is often quantified by the Synergism Ratio (SR) , calculated as the LC50 (lethal concentration for 50% of the population) of the insecticide alone divided by the LC50 of the insecticide in the presence of the synergist. A higher SR indicates a greater synergistic effect.
Table 1: Synergistic Effects of PBO on the Toxicity of Various Pyrethroids to Different Insect Species
| Insecticide | Synergist (Ratio) | Insect Species | LC50 (Insecticide Alone) | LC50 (Insecticide + PBO) | Synergism Ratio (SR) | Reference |
| Deltamethrin | PBO | Cimex lectularius (Bed Bug) - CIN-1 Strain | >2500 ng/cm² | 62.5 ng/cm² | 40 | [4] |
| Deltamethrin | PBO | Cimex lectularius (Bed Bug) - WOR-1 Strain | >2500 ng/cm² | 14.2 ng/cm² | 176 | [4] |
| Pyrethrins | PBO (1:2 ratio) | Hyalella azteca (Amphipod) | 0.76 µg/L | 0.47 µg/L | 1.6 | [5] |
| Pyrethrins | PBO (1:10 ratio) | Hyalella azteca (Amphipod) | 0.76 µg/L | 0.24 µg/L | 3.2 | [5] |
Note: The data presented are from various studies and experimental conditions may differ. The LC50 values are indicative and should be interpreted in the context of the specific study.
Experimental Protocols for Assessing Synergy
To facilitate further research into the synergistic effects of this compound with PBO, this section outlines standardized experimental protocols widely used in the field of insecticide resistance monitoring.
WHO Tube Test for Insecticide Susceptibility
The World Health Organization (WHO) tube test is a standard method for assessing insecticide resistance in adult mosquitoes. A modification of this test can be used to evaluate the synergistic effect of PBO.
Materials:
-
WHO tube test kit (including exposure tubes, holding tubes, and slide units)
-
Filter papers impregnated with the desired concentration of this compound
-
Filter papers impregnated with PBO (typically 4%)
-
Untreated control filter papers
-
A source of non-blood-fed female insects (e.g., mosquitoes, 3-5 days old)
-
Aspirator
-
10% sugar solution
-
Controlled environment chamber (27±2°C and 75±10% relative humidity)
Procedure:
-
Pre-exposure to Synergist: Introduce 20-25 female insects into a holding tube lined with a PBO-impregnated filter paper for a pre-determined time (e.g., 1 hour). A control group should be exposed to an untreated filter paper.
-
Insecticide Exposure: After the pre-exposure period, transfer the insects from the PBO tube and the control tube into separate exposure tubes lined with this compound impregnated filter papers.
-
Exposure Duration: Expose the insects to the insecticide for a standard duration (e.g., 1 hour).
-
Holding Period: After exposure, transfer the insects to clean holding tubes with access to a 10% sugar solution.
-
Mortality Reading: Record mortality at 24 hours post-exposure.
-
Data Analysis: Calculate the percentage mortality for each group. If control mortality is between 5% and 20%, correct the observed mortality using Abbott's formula. Determine the LC50 for this compound with and without PBO pre-exposure and calculate the Synergism Ratio.
CDC Bottle Bioassay
The Centers for Disease Control and Prevention (CDC) bottle bioassay is another widely used method for monitoring insecticide resistance. It can also be adapted to assess synergy.
Materials:
-
250 ml glass bottles
-
Technical grade this compound and PBO
-
Acetone (analytical grade)
-
Pipettes
-
Vortex mixer
-
A source of non-blood-fed female insects
-
Aspirator
-
Timer
Procedure:
-
Bottle Coating:
-
For the synergist + insecticide group, coat the inside of the bottles with a solution of PBO and this compound in acetone.
-
For the insecticide-only group, coat bottles with a solution of this compound in acetone.
-
For the control group, coat bottles with acetone only.
-
-
Solvent Evaporation: Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the chemical(s) on the inner surface.
-
Insect Introduction: Introduce 20-25 female insects into each bottle.
-
Observation: Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for a total of 2 hours, or until all insects in the insecticide-treated bottles are dead.
-
Data Analysis: Determine the time to 50% mortality (LT50) for each treatment. The synergistic effect can be assessed by comparing the LT50 of this compound alone to the LT50 of the combination with PBO.
Visualizing the Biochemical Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: P450-mediated detoxification pathway and PBO inhibition.
Caption: Experimental workflow for assessing insecticide synergy.
References
- 1. Piperonyl Butoxide: Friend or hidden foe? [publichealthtoxicology.com]
- 2. publichealthtoxicology.com [publichealthtoxicology.com]
- 3. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. Evaluation of piperonyl butoxide as a deltamethrin synergist for pyrethroid-resistant bed bugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. complianceservices.com [complianceservices.com]
Comparative Analysis of (1R)-cis-imiprothrin Binding Affinity to Insect versus Mammalian Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrethroid insecticides, including (1R)-cis-imiprothrin, exhibit a markedly higher binding affinity for insect voltage-gated sodium channels compared to their mammalian counterparts. This selective affinity is the primary determinant of their potent insecticidal activity and relatively low mammalian toxicity. The molecular basis for this selectivity lies in key amino acid differences within the pyrethroid binding sites on the sodium channel protein. Direct measurement of binding affinity using radioligand assays is often challenging due to the high lipophilicity of pyrethroids; therefore, functional affinity is typically assessed using electrophysiological techniques such as two-electrode voltage-clamp (TEVC) electrophysiology.
Data Presentation: Illustrative Comparison of Pyrethroid Affinity
As specific binding data for this compound is unavailable, the following table presents representative data for other pyrethroids to demonstrate the typical disparity in affinity between insect and mammalian sodium channels. The data is presented as the concentration required to elicit a half-maximal response (EC50) or cause 50% inhibition (IC50), which are functional measures of affinity.
| Pyrethroid | Channel Type | Species | EC50 / IC50 (µM) | Fold Selectivity (Mammalian/Insect) | Reference |
| Deltamethrin | para (insect) | Drosophila melanogaster | ~0.01 | >100 | [1] |
| rNaV1.2 (mammalian) | Rat | >10 | [1] | ||
| Permethrin | para (insect) | Drosophila melanogaster | Not specified | ~1000 | [1] |
| rNaV1.2 (mammalian) | Rat | Not specified | [1] |
Note: Lower EC50/IC50 values indicate higher binding affinity. The data clearly illustrates that significantly lower concentrations of pyrethroids are required to affect insect sodium channels compared to mammalian channels.
Experimental Protocols: Determining Functional Binding Affinity
The functional affinity of pyrethroids to voltage-gated sodium channels is commonly determined using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing the channel of interest.[2]
1. Preparation of Oocytes and cRNA Injection:
-
Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).
-
Complementary RNA (cRNA) encoding the specific insect or mammalian sodium channel alpha subunit is synthesized in vitro. For insect channels, co-injection with an auxiliary subunit like TipE is often necessary for robust channel expression.[3][4]
-
A known amount of cRNA is injected into the cytoplasm of the oocytes using a microinjector.
-
Injected oocytes are incubated for 2-7 days to allow for channel protein expression and insertion into the oocyte membrane.[2]
2. Two-Electrode Voltage-Clamp (TEVC) Recording:
-
An injected oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[5][6]
-
The membrane potential is held at a negative potential (e.g., -80 mV) to keep the sodium channels in a closed state.
-
The oocyte is depolarized to a specific voltage (e.g., 0 mV) to elicit an inward sodium current, which is recorded.
-
To assess the effect of the pyrethroid, the oocyte is perfused with a solution containing a known concentration of the compound.
-
The effect of the pyrethroid is typically observed as a modification of the sodium current, most notably a slowing of the channel's closing (deactivation), which results in a characteristic "tail current" upon repolarization.[4]
3. Data Analysis:
-
The amplitude of the tail current is measured at various concentrations of the pyrethroid.
-
A concentration-response curve is generated by plotting the tail current amplitude against the logarithm of the pyrethroid concentration.
-
The EC50 value, representing the concentration at which the pyrethroid elicits a half-maximal effect, is determined by fitting the data to a sigmoidal dose-response function. This EC50 value serves as a quantitative measure of the pyrethroid's functional affinity for the specific sodium channel.
Mandatory Visualization
Caption: Logical workflow of this compound's selective toxicity.
Conclusion
The selective toxicity of pyrethroid insecticides like this compound is a direct consequence of their differential binding affinity for insect versus mammalian voltage-gated sodium channels. While specific quantitative data for this compound is not currently available, the broader data for the pyrethroid class consistently demonstrates a significantly higher affinity for insect channels. This selective interaction leads to the potent insecticidal effects observed, while minimizing toxicity to mammals. The experimental protocols outlined, particularly two-electrode voltage-clamp electrophysiology, provide a robust framework for quantifying these crucial affinity differences and are essential for the continued development of safe and effective insecticides.
References
- 1. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 6. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
A Researcher's Guide to Validating Bioassays for Insect Resistance to (1R)-cis-Imiprothrin
For researchers, scientists, and drug development professionals, the accurate assessment of insect resistance to insecticides is paramount for effective pest management and the development of new, sustainable control strategies. This guide provides a comparative overview of common bioassay methods for determining insect resistance to (1R)-cis-imiprothrin, a potent pyrethroid insecticide. We will delve into the experimental protocols of key assays, present comparative data, and visualize the underlying mechanisms of resistance.
This compound, a synthetic pyrethroid, is valued for its rapid knockdown effect on household and public health insect pests. However, the emergence of resistance threatens its efficacy. The validation of bioassays to monitor and understand this resistance is a critical step in maintaining its utility. This guide compares three primary bioassay methodologies: Topical Application, Tarsal Contact, and Spray Tower assays.
Comparative Analysis of Bioassay Performance
The choice of bioassay can significantly influence the outcome and interpretation of resistance studies. The following tables summarize the performance of different bioassays based on available data for pyrethroid insecticides. It is important to note that direct comparative data for this compound across all assays and insect species is limited in publicly available literature. Therefore, data from closely related pyrethroids are included to provide a broader context for comparison.
Table 1: Comparison of Lethal Dose (LD50/LC50) Values for Pyrethroids in Susceptible vs. Resistant Insect Strains Across Different Bioassays
| Bioassay Method | Insecticide | Insect Species | Strain | LD50 / LC50 | Resistance Ratio (RR) |
| Topical Application | Beta-cyfluthrin | Musca domestica (House fly) | Susceptible | 0.003 µ g/fly | - |
| Resistant | 0.1 µ g/fly | 33.3 | |||
| Deltamethrin | Aedes aegypti (Mosquito) | Susceptible | 0.39 ng/mg | - | |
| Resistant (example) | - | >10 (typical) | |||
| Tarsal Contact (Glass Jar) | Deltamethrin | Blattella germanica (German cockroach) | Susceptible (R5) | 0.25 µ g/jar | - |
| Resistant (Field Strain) | 2.45 µ g/jar | 9.8[1] | |||
| Tarsal Contact (WHO Tube Test) | Deltamethrin | Aedes aegypti | Susceptible | LC50: 0.74% | -[2] |
| Tarsal Contact (CDC Bottle Bioassay) | Deltamethrin | Aedes aegypti | Susceptible | LC50: 6.97 µ g/bottle | -[2] |
| Topical Application | 1R-cis αS cypermethrin | Aedes aegypti | Susceptible (ROCK) | LD50: 0.0019 ng/female | -[3] |
| Resistant (LKR) | LD50: 0.11 ng/female | 58[3] |
Resistance Ratio (RR) is calculated as the LD50 or LC50 of the resistant strain divided by the LD50 or LC50 of the susceptible strain.
Table 2: Operational Comparison of Bioassay Methods
| Feature | Topical Application | Tarsal Contact (e.g., CDC Bottle, WHO Tube) | Spray Tower |
| Principle | Direct application of a precise insecticide dose to individual insects. | Exposure of insects to a surface treated with a known concentration of insecticide. | Exposure of insects to a standardized spray of insecticide formulation. |
| Primary Metric | LD50 (Lethal Dose for 50% of the population) | LC50 (Lethal Concentration for 50% of the population), Knockdown Time | LC50, Mortality |
| Precision | High - precise dosing per insect.[2][4] | Moderate to High - variability in insect contact with treated surface.[2] | High - uniform spray deposition.[5][6] |
| Throughput | Low to Medium.[4] | High. | Medium. |
| Relevance to Field | Moderate - simulates direct contact. | High - mimics exposure to residual sprays on surfaces. | High - simulates exposure to space sprays. |
| Advantages | Considered the "gold standard" for toxicology.[2] Generates highly reproducible dose-response data.[2][4] | Simpler to perform, suitable for high-throughput screening.[7] | Standardized application, good for evaluating formulations.[5][6] |
| Disadvantages | Labor-intensive, requires specialized equipment (microapplicator). | Indirect dosing, results can be influenced by insect behavior.[2] | Requires specialized spray tower equipment, more complex setup. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of bioassay results. Below are methodologies for the key experiments discussed.
Topical Application Bioassay
This method is considered the gold standard for determining the intrinsic toxicity of an insecticide.[2]
Objective: To determine the median lethal dose (LD50) of this compound.
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
Microsyringe applicator
-
Insect rearing cages
-
CO2 or cold anesthesia setup
-
Observation containers with food and water
-
Susceptible and resistant strains of the target insect species
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality.
-
Insect Handling: Anesthetize adult insects (e.g., mosquitoes, houseflies) of a uniform age and size using CO2 or chilling.
-
Application: Using a calibrated microapplicator, apply a precise volume (typically 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.
-
Observation: Place the treated insects in clean holding containers with access to food and water. Maintain at a constant temperature and humidity.
-
Mortality Assessment: Record mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Analyze the dose-response data using probit analysis to calculate the LD50, 95% confidence limits, and the slope of the regression line.
Tarsal Contact Bioassay (CDC Bottle Bioassay Method)
This assay is widely used for monitoring insecticide resistance in field populations.[7]
Objective: To determine the susceptibility of an insect population to this compound by exposure to a treated surface.
Materials:
-
This compound
-
Acetone
-
250 ml glass bottles with screw caps
-
Pipettes
-
Aspirator
-
Timer
-
Holding containers
Procedure:
-
Bottle Coating: Prepare a solution of this compound in acetone. Coat the inside of the glass bottles with a specific amount of the insecticide solution. For a diagnostic dose assay, a pre-determined discriminating concentration is used. For a dose-response assay, a range of concentrations is used. Control bottles are coated with acetone only.
-
Solvent Evaporation: Roll the bottles on their sides until the acetone has completely evaporated, leaving a uniform layer of insecticide on the inner surface.
-
Insect Exposure: Introduce a batch of 20-25 non-anesthetized adult insects into each bottle using an aspirator.
-
Observation: Record the number of knocked-down insects at regular intervals for up to 2 hours.
-
Recovery/Mortality: After the exposure period, transfer the insects to clean holding containers with food and water. Record mortality at 24 hours.
-
Data Analysis: For diagnostic dose assays, calculate the percentage mortality. For dose-response assays, calculate the LC50 using probit analysis.
Spray Tower Bioassay
This method is used to evaluate the efficacy of insecticide formulations applied as a spray.[5][6]
Objective: To determine the lethal concentration (LC50) of a spray formulation of this compound.
Materials:
-
Laboratory spray tower
-
This compound formulation
-
Exposure cages or petri dishes
-
Target insects
-
Holding containers
Procedure:
-
Spray Tower Calibration: Calibrate the spray tower to deliver a consistent and uniform spray deposition.
-
Preparation of Spray Solutions: Prepare a series of dilutions of the insecticide formulation in an appropriate solvent (e.g., water).
-
Insect Exposure: Place a known number of insects in the exposure cages and position them at the base of the spray tower.
-
Spraying: Apply a set volume of the spray solution at a constant pressure. A control group is sprayed with the solvent only.
-
Post-Treatment Handling: After spraying, transfer the insects to clean holding containers with food and water.
-
Mortality Assessment: Record mortality at 24 hours post-treatment.
-
Data Analysis: Calculate the LC50 using probit analysis of the concentration-mortality data.
Visualization of Experimental Workflow and Resistance Mechanisms
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for bioassay validation and the key signaling pathways of insecticide resistance.
Conclusion
The validation of bioassays for determining insect resistance to this compound is a multifaceted process that requires careful consideration of the research objectives. The topical application bioassay offers the highest precision for toxicological studies, while tarsal contact methods like the CDC bottle bioassay are more suited for high-throughput resistance monitoring in field populations. The spray tower assay provides a standardized method for evaluating formulated products.
While direct comparative data for this compound is not abundant, the principles and methodologies derived from studies on other pyrethroids provide a solid framework for validation. By employing standardized protocols and understanding the underlying mechanisms of resistance, researchers can generate reliable and comparable data to inform effective resistance management strategies and guide the development of next-generation insecticides. The choice of bioassay should be aligned with the specific questions being addressed, balancing precision, throughput, and relevance to field conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the variability in mortality data generated by CDC bottle bioassay, WHO tube test, and topical application bioassay using Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A standardised bioassay method using a bench-top spray tower to evaluate entomopathogenic fungi for control of the greenhouse whitefly, Trialeurodes vaporariorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. Comparability between insecticide resistance bioassays for mosquito vectors: time to review current methodology? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of (1R)-cis- and (1R)-trans-Imiprothrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of the stereoisomers of the pyrethroid insecticide, imiprothrin: (1R)-cis-imiprothrin and (1R)-trans-imiprothrin. While direct comparative quantitative data for both isomers in biological systems is limited in publicly available literature, this guide synthesizes existing data on imiprothrin's environmental fate with established principles of pyrethroid metabolism derived from studies on analogous compounds.
Executive Summary
The metabolic fate of imiprothrin is significantly influenced by its stereochemistry. The (1R)-trans-isomer is characterized by a more rapid metabolic clearance compared to the (1R)-cis-isomer. This difference is primarily attributed to the stereospecificity of carboxylesterase-mediated hydrolysis, which is a major detoxification pathway for pyrethroids. The (1R)-trans-isomer is a more favorable substrate for these enzymes, leading to faster cleavage of the ester linkage. In contrast, the (1R)-cis-isomer is sterically hindered, resulting in slower hydrolysis and a greater reliance on oxidative metabolism by cytochrome P450 (CYP) enzymes.
Data Presentation: Comparative Metabolic Parameters
The following table summarizes the known and inferred metabolic characteristics of (1R)-cis- and (1R)-trans-imiprothrin. Data on the degradation half-life in soil is derived from direct studies on imiprothrin, while the primary enzymatic pathways and major metabolites in biological systems are inferred from these studies and extensive research on other pyrethroids like permethrin.
| Parameter | This compound | (1R)-trans-Imiprothrin | Reference |
| Degradation Half-Life (Aerobic Soil) | 3.3 - 12.5 days | 1.6 - 2.5 days | [1] |
| Primary Metabolic Pathway | Oxidative metabolism (CYP450) | Ester Hydrolysis (Carboxylesterases) | Inferred from pyrethroid literature |
| Secondary Metabolic Pathway | Ester Hydrolysis (slower rate) | Oxidative metabolism (CYP450) | Inferred from pyrethroid literature |
| Major Hydrolytic Metabolites | 1-propargylimidazolidine-2,4-dione (PGH), N-propargylglycine (PG) | 1-propargylimidazolidine-2,4-dione (PGH), N-propargylglycine (PG) | [1] |
| Anticipated Oxidative Metabolites | Hydroxylated derivatives of the chrysanthemic acid and imidazolidine moieties | Hydroxylated derivatives of the chrysanthemic acid and imidazolidine moieties | Inferred from pyrethroid literature |
Metabolic Pathways
The metabolic pathways of (1R)-cis- and (1R)-trans-imiprothrin are depicted below. The primary route for the trans-isomer is hydrolysis, while the cis-isomer is expected to predominantly undergo oxidation.
Metabolic pathways of (1R)-trans- and this compound.
Experimental Protocols
Detailed methodologies for key experiments to elucidate the metabolic pathways of imiprothrin isomers are provided below. These protocols are based on standard practices for in vitro drug metabolism studies.
Metabolic Stability Assay in Liver Microsomes
This assay determines the rate of disappearance of the parent compound in the presence of liver microsomes, which are rich in CYP450 enzymes and carboxylesterases.
-
Materials:
-
This compound and (1R)-trans-imiprothrin analytical standards
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of each imiprothrin isomer in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the imiprothrin isomer in potassium phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations to assess non-CYP450 mediated metabolism (e.g., hydrolysis), add buffer instead of the NADPH system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each isomer.
-
Metabolite Identification using Hepatocytes
This experiment aims to identify the major metabolites formed from each isomer in a more complete cellular system that contains both Phase I and Phase II metabolic enzymes.
-
Materials:
-
Cryopreserved or fresh hepatocytes (human or rat)
-
Hepatocyte culture medium
-
This compound and (1R)-trans-imiprothrin
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
-
Procedure:
-
Plate or suspend the hepatocytes in the appropriate culture medium.
-
Add the imiprothrin isomer to the hepatocyte culture and incubate at 37°C in a humidified incubator with 5% CO2.
-
After a defined incubation period (e.g., 2, 4, 24 hours), collect both the cells and the culture medium.
-
Extract the metabolites from the samples using organic solvents.
-
Analyze the extracts using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Compare the metabolite profiles of the cis- and trans-isomers.
-
Cytochrome P450 Reaction Phenotyping
This assay identifies the specific CYP isozymes responsible for the oxidative metabolism of the imiprothrin isomers.
-
Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
NADPH regenerating system
-
This compound and (1R)-trans-imiprothrin
-
-
Procedure:
-
Incubate each imiprothrin isomer separately with a panel of individual recombinant CYP isozymes in the presence of the NADPH regenerating system.
-
After a set incubation time, terminate the reactions and analyze the samples for the depletion of the parent compound using LC-MS/MS.
-
The CYP isozymes that show the highest rate of metabolism are identified as the primary contributors to the oxidative clearance of the respective isomer.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative metabolic analysis of the imiprothrin isomers.
Workflow for comparative metabolism studies.
Conclusion
The stereochemistry of imiprothrin plays a pivotal role in its metabolic fate. The (1R)-trans-isomer is expected to be rapidly metabolized primarily through ester hydrolysis, a pathway for which it is a more favorable substrate than its cis-counterpart. Consequently, the (1R)-cis-isomer is likely to exhibit slower metabolic clearance, with a greater contribution from oxidative pathways mediated by cytochrome P450 enzymes. This differential metabolism has significant implications for the toxicokinetics and potential toxicity of the individual isomers. Further quantitative in vitro studies are warranted to precisely delineate the kinetic parameters of these pathways and to fully characterize the complete metabolite profiles of both (1R)-cis- and (1R)-trans-imiprothrin in relevant biological systems.
References
Safety Operating Guide
Navigating the Safe Disposal of (1R)-cis-Imiprothrin: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (1R)-cis-imiprothrin, a key component of the synthetic pyrethroid insecticide imiprothrin. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, its disposal must be managed with stringent safety measures to prevent contamination and potential harm.
Summary of Key Safety and Disposal Information
The following table summarizes crucial information derived from Safety Data Sheets (SDS) for imiprothrin-containing products.
| Parameter | Information | Source |
| Hazard Classification | Hazardous according to the criteria of the Australian Safety and Compensation Council (ASCC). Harmful by inhalation. Very toxic to aquatic organisms. | [4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, fire/flame resistant and impervious clothing, chemical impermeable gloves, and a full-face respirator if exposure limits are exceeded. | [1] |
| Spill Response | Contain the spill with inert absorbent material (e.g., soil, dry sand, vermiculite), sweep up, and place in a suitable container for disposal. Wash the spill area with an alkali detergent and water if necessary. | [4] |
| Container Disposal | Empty containers may retain product residue and should be disposed of in a safe manner. Triple-rinse containers, puncture to prevent reuse, and dispose of in accordance with local regulations. | [2][5] |
| Disposal Method | Must be disposed of as a hazardous waste. Options include a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Disposal should be in accordance with local, state, and national regulations. | [1][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat or impervious clothing[1].
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors[1][6].
-
Have a spill kit readily available containing absorbent, non-reactive material[4].
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Collect all waste, including unused chemical, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, in a designated, properly labeled, and sealed hazardous waste container[1][7]. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[8].
3. Handling Spills and Contaminated Materials:
-
In the event of a spill, immediately contain the area to prevent further spread[4].
-
Use an inert absorbent material like vermiculite or sand to soak up the liquid[4].
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container[4].
-
Clean the spill area thoroughly with a detergent and water, and collect the cleaning materials as hazardous waste[4].
-
Any clothing that becomes contaminated should be removed immediately and disposed of as hazardous waste[5].
4. Empty Container Management:
-
Empty containers of this compound must also be treated as hazardous waste as they may retain product residue[2].
-
To decontaminate empty containers, perform a triple rinse:
-
Empty the remaining contents into the hazardous waste container.
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone or methanol, check compatibility with your waste stream).
-
Seal the container and shake vigorously.
-
Empty the rinsate into the hazardous waste container.
-
Repeat this process two more times[5].
-
-
After triple rinsing, puncture the container to prevent reuse[5].
-
Dispose of the rinsed and punctured container as directed by your institution's waste management program.
5. Storage and Final Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials[4][6].
-
The storage area should be clearly marked as "Hazardous Waste."
-
Arrange for the collection of the hazardous waste by a licensed disposal facility. The material may be sent for controlled incineration or to a chemical destruction plant[1].
-
Always follow local, state, and national regulations for hazardous waste disposal[2][4].
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. biosynth.com [biosynth.com]
- 4. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 5. journals.flvc.org [journals.flvc.org]
- 6. echemi.com [echemi.com]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. Managing Waste Pesticides: Restricted Use Pesticides [extension.sdstate.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
